Falintolol, (Z)-
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(tert-butylamino)-3-[(Z)-1-cyclopropylethylideneamino]oxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(10-5-6-10)14-16-8-11(15)7-13-12(2,3)4/h10-11,13,15H,5-8H2,1-4H3/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQDIWRBEQWANY-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(CNC(C)(C)C)O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC(CNC(C)(C)C)O)/C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106401-52-9 | |
| Record name | Falintolol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FALINTOLOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82MXJ61S2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Falintolol, (Z)-" chemical structure and properties
(Z)-Falintolol , a beta-adrenergic receptor antagonist, presents a unique chemical structure characterized by an oxime ether moiety. This technical guide provides a comprehensive overview of its chemical structure, properties, and the current understanding of its mechanism of action, supported by available experimental data.
Chemical Structure and Properties
(Z)-Falintolol, systematically named (Z)-1-(tert-butylamino)-3-{[(1-cyclopropylethylidene)amino]oxy}propan-2-ol , is an organic compound with the molecular formula C₁₂H₂₄N₂O₂.[1] Its structure features a propan-2-ol backbone, a common feature in beta-blockers, substituted with a tert-butylamino group and an oxime ether linked to a cyclopropyl methyl ketone. The "(Z)-" designation specifies the stereochemistry at the carbon-nitrogen double bond of the oxime.
Chemical Structure:
Falintolol exists as a racemic mixture of its syn- and anti-isomers, with the syn-isomer corresponding to the (Z) configuration and the anti-isomer to the (E) configuration. In its synthesized form, it is typically found as a mixture of these geometric isomers, predominantly in an 8:2 ratio of syn- to anti-isomers.[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molar Mass | 228.336 g/mol | [3] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 8 |
Mechanism of Action: Beta-Adrenergic Antagonism
(Z)-Falintolol functions as a beta-adrenergic receptor antagonist . Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). The antagonism of these receptors by beta-blockers leads to the inhibition of downstream signaling pathways, resulting in various physiological effects, primarily on the cardiovascular system.
The canonical signaling pathway initiated by the activation of β-ARs involves the following steps:
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Ligand Binding: Endogenous catecholamines bind to the β-AR.
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G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
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Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
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Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.
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Cellular Response: Activated PKA phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility.
As a beta-adrenergic antagonist, (Z)-Falintolol competitively binds to β-ARs, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling cascade.
Signaling Pathway Diagram
Experimental Protocols
Analytical Determination of Falintolol in Whole Blood
A selective gas chromatographic method with electron-capture detection (GC-ECD) has been developed for the quantification of Falintolol and the resolution of its geometric isomers in whole blood.
Methodology:
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Sample Preparation:
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To 0.1 mL of whole blood, add an internal standard (a related oxime ether compound).
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Perform a solvent extraction under alkaline conditions to separate the unchanged Falintolol and the internal standard from the blood matrix.
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Derivatization:
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Derivatize the extracted analytes with heptafluorobutyric anhydride. This step enhances the volatility and thermal stability of the compounds for GC analysis and introduces an electron-capturing group for sensitive detection by ECD.
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Gas Chromatography:
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Column: SE-30 capillary quartz column.
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Detector: Nickel-63 electron-capture detector (ECD).
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The method is capable of resolving the syn- and anti-isomers of Falintolol.
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Quantification:
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Due to comparable chromatographic responses of the syn- and anti-isomers, the sum of the two geometric isomers is used for the quantification of total Falintolol in blood.
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The method has a lower limit of quantification of 0.05 µg of Falintolol per 0.1 mL of blood.
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Experimental Workflow Diagram
Pharmacological Studies
Preclinical investigations have explored the therapeutic potential of Falintolol, particularly in the context of glaucoma treatment.
In Vivo Study: Ocular Hypotensive Effects
A study in conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension demonstrated that topical administration of Falintolol (0.25% and 0.5% solutions) produced a reduction in intraocular pressure (IOP) comparable to that of timolol, a commonly used beta-blocker for glaucoma. Notably, Falintolol exhibited a longer duration of activity compared to timolol.
The study also evaluated the safety profile of topically applied Falintolol, with a focus on potential systemic side effects. The transport rate of Falintolol through the isolated bovine cornea was found to be linear for up to three hours and twice as fast as timolol between three and six hours. The results indicated that Falintolol did not produce significant side effects on pupil size, the cornea, or heart rate when administered topically, suggesting its potential as an effective and safe agent for open-angle glaucoma therapy.
Synthesis
While a detailed, step-by-step protocol for the synthesis of (Z)-Falintolol is not publicly available, the general synthesis of beta-adrenergic blocking oxime ethers involves a two-step process:
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Formation of the Oxime: Reaction of a suitable ketone (in this case, cyclopropyl methyl ketone) with hydroxylamine to form the corresponding oxime. The reaction conditions can be controlled to favor the formation of the (Z)-isomer.
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O-Alkylation: The resulting oxime is then O-alkylated with an appropriate epoxide, such as N-(2,3-epoxypropyl)-tert-butylamine, in the presence of a base. This reaction introduces the 2-hydroxy-3-(tert-butylamino)propyl side chain characteristic of many beta-blockers.
Further research and access to primary literature are required to delineate the specific reaction conditions, catalysts, and purification methods used to obtain (Z)-Falintolol with high purity and stereoselectivity.
Conclusion
(Z)-Falintolol is a beta-adrenergic receptor antagonist with a distinct chemical structure containing an oxime ether. Its mechanism of action is consistent with other beta-blockers, involving the competitive inhibition of the beta-adrenergic signaling pathway. While comprehensive data on its physicochemical properties and a detailed synthesis protocol are limited in publicly accessible literature, analytical methods for its determination in biological fluids have been established. Preclinical studies have shown its potential as a topical treatment for glaucoma with a favorable safety profile. Further research is warranted to fully characterize its pharmacological profile and explore its therapeutic applications.
References
(Z)-Falintolol: A Technical Overview of a Beta-Adrenergic Antagonist
CAS Number: 106401-52-9
(Z)-Falintolol is a beta-adrenergic receptor antagonist that has been investigated for its potential therapeutic application in the treatment of glaucoma. This technical guide synthesizes the limited available public information on (Z)-Falintolol, focusing on its chemical identity, mechanism of action, and preclinical findings. Due to the scarcity of in-depth published research, this document provides a high-level overview rather than a comprehensive whitepaper.
Chemical and Physical Properties
| Identifier | Value | Reference |
| CAS Number | 106401-52-9 | [1] |
| Systematic Name | Ethanone, 1-cyclopropyl-, O-(3-((1,1-dimethylethyl)amino)-2-hydroxypropyl)oxime, (Z)- | [1] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][2] |
| Molecular Weight | 228.33 g/mol | [2] |
Mechanism of Action
(Z)-Falintolol functions as a beta-adrenergic antagonist , commonly known as a beta-blocker. In the context of glaucoma, the therapeutic effect of beta-blockers is achieved by reducing intraocular pressure (IOP). This is primarily accomplished by decreasing the production of aqueous humor in the ciliary body of the eye. The antagonism of beta-adrenergic receptors in the ciliary epithelium leads to a reduction in cyclic adenosine monophosphate (cAMP), which in turn decreases the secretion of aqueous humor.
References
An In-depth Technical Guide to the Synthesis of (Z)-Falintolol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Falintolol is a β-adrenergic receptor antagonist characterized by the presence of a cyclopropyl group and an oxime ether linkage. The "(Z)-" designation specifies the stereochemistry at the oxime's carbon-nitrogen double bond. This technical guide provides a comprehensive overview of the core synthesis pathway for (Z)-Falintolol, including detailed experimental protocols for key reactions, a summary of quantitative data, and a visual representation of the synthetic workflow. The synthesis is a multi-step process involving the preparation of key intermediates, cyclopropyl methyl ketone oxime and a reactive epoxide, followed by their condensation and subsequent reaction with tert-butylamine.
Core Synthesis Pathway
The synthesis of Falintolol proceeds through a convergent pathway, where two key intermediates are synthesized separately and then combined. The primary steps are:
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Synthesis of Cyclopropyl Methyl Ketone Oxime: This intermediate provides the characteristic cyclopropyl and oxime moieties of Falintolol.
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Synthesis of N-(2,3-epoxypropyl)-tert-butylamine: This epoxide is a common building block in the synthesis of many β-blockers, providing the propanolamine side chain.
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Condensation and Ring Opening: The oxime intermediate is reacted with the epoxide, followed by a ring-opening reaction with tert-butylamine to yield Falintolol.
This pathway allows for the efficient construction of the target molecule. The final mixture of (Z)- and (E)-isomers of Falintolol would require separation, typically by chromatographic methods, to isolate the desired (Z)-isomer.
Synthesis Pathway Diagram
Caption: Synthesis pathway of (Z)-Falintolol.
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of (Z)-Falintolol, based on established procedures for analogous oxime ether β-blockers.
Synthesis of Cyclopropyl Methyl Ketone Oxime
Materials:
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Cyclopropyl methyl ketone
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Hydroxylamine hydrochloride
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Pyridine
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Ethanol (95%)
Procedure:
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A solution of cyclopropyl methyl ketone (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine is prepared.
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The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The residue is taken up in an organic solvent (e.g., diethyl ether) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude oxime.
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Purification is achieved by distillation or column chromatography to give cyclopropyl methyl ketone oxime as a mixture of (Z) and (E) isomers.
Synthesis of N-(2,3-epoxypropyl)-tert-butylamine
Materials:
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Epichlorohydrin
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tert-Butylamine
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Methanol
Procedure:
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To a solution of tert-butylamine (2.0 eq) in methanol, cooled to 0°C in an ice bath, epichlorohydrin (1.0 eq) is added dropwise while maintaining the temperature below 10°C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
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The solvent is evaporated under reduced pressure.
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The resulting residue is dissolved in an appropriate organic solvent and washed with water to remove any remaining salts.
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The organic layer is dried, filtered, and concentrated to yield N-(2,3-epoxypropyl)-tert-butylamine.
Synthesis of (Z/E)-Falintolol
Materials:
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Cyclopropyl methyl ketone oxime (mixture of isomers)
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Sodium hydride (60% dispersion in mineral oil)
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N,N-Dimethylformamide (DMF), anhydrous
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N-(2,3-epoxypropyl)-tert-butylamine
Procedure:
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To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), a solution of cyclopropyl methyl ketone oxime (1.0 eq) in anhydrous DMF is added dropwise at 0°C.
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The mixture is stirred at room temperature for a period to ensure complete formation of the sodium salt of the oxime.
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A solution of N-(2,3-epoxypropyl)-tert-butylamine (1.0 eq) in anhydrous DMF is then added dropwise to the reaction mixture.
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The reaction is heated and stirred, with progress monitored by TLC.
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After the reaction is complete, it is quenched by the careful addition of water.
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The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield a mixture of (Z)- and (E)-Falintolol.
Isolation of (Z)-Falintolol
The separation of the (Z) and (E) isomers of Falintolol is typically achieved using chromatographic techniques.
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Method: High-Performance Liquid Chromatography (HPLC) or flash column chromatography with a suitable eluent system can be employed to separate the two isomers. The choice of the stationary and mobile phases will be critical for achieving good resolution.
Quantitative Data
The following table summarizes the expected yields for each step of the synthesis. These are representative values based on the synthesis of similar compounds and may vary depending on the specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| 1. Oximation | Cyclopropyl methyl ketone oxime | 80-90 |
| 2. Epoxide Formation | N-(2,3-epoxypropyl)-tert-butylamine | 75-85 |
| 3. Condensation and Ring Opening | (Z/E)-Falintolol mixture | 50-65 |
| 4. Isomer Separation | (Z)-Falintolol | Variable |
Logical Relationships in the Synthesis
The synthesis of (Z)-Falintolol is a logical progression of well-established organic reactions. The workflow is designed for efficiency and modularity.
Caption: Logical workflow for the synthesis of (Z)-Falintolol.
Conclusion
The synthesis of (Z)-Falintolol is a feasible process for researchers and drug development professionals with a solid background in organic synthesis. The key challenges lie in the efficient execution of each step and, critically, in the final separation of the desired (Z)-isomer from the (E)-isomer. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this novel β-adrenergic receptor antagonist. Further optimization of reaction conditions and purification methods may be required to achieve high yields and purity on a larger scale.
(Z)-Falintolol for Glaucoma Research: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). The primary goal of medical therapy for glaucoma is to lower IOP to prevent further optic nerve damage. Beta-adrenergic antagonists, or beta-blockers, have been a cornerstone of glaucoma treatment for decades. This technical guide provides an in-depth overview of (Z)-Falintolol, a beta-adrenergic antagonist that has been investigated for its potential in the treatment of glaucoma. While research on this specific compound is not extensive, this document consolidates the available preclinical data, outlines its mechanism of action, and provides detailed experimental protocols to aid researchers in the field.
Mechanism of Action: Beta-Adrenergic Blockade in the Eye
(Z)-Falintolol is classified as a beta-adrenergic antagonist.[1] Its primary mechanism of action in reducing intraocular pressure is through the blockade of beta-adrenergic receptors in the ciliary body of the eye. The ciliary body is responsible for the production of aqueous humor, the clear fluid that fills the front part of the eye. The production of aqueous humor is modulated by the sympathetic nervous system, in part through the activation of beta-adrenergic receptors.
By blocking these receptors, (Z)-Falintolol is thought to reduce the rate of aqueous humor production, thereby lowering intraocular pressure. This is a well-established mechanism for beta-blockers used in glaucoma therapy. The majority of beta-adrenergic receptors in the human ciliary body are of the beta-2 subtype.
Signaling Pathway of Beta-Adrenergic Receptor Antagonism in the Ciliary Epithelium
Caption: Beta-adrenergic receptor signaling in the ciliary body and the inhibitory action of Falintolol.
Preclinical Data
The primary source of preclinical data for (Z)-Falintolol comes from a 1987 study published in the Journal of Ocular Pharmacology. The study evaluated the efficacy and safety of topically applied Falintolol in animal models.
Intraocular Pressure Reduction
The study utilized conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension to assess the IOP-lowering effects of Falintolol. The results were compared to Timolol, a well-established beta-blocker for glaucoma treatment.
| Compound | Concentration | Maximum IOP Reduction | Duration of Action |
| (Z)-Falintolol | 0.25% - 0.5% | Equal to Timolol | Longer than Timolol |
| Timolol | Not Specified | - | - |
| Data from the 1987 study in the Journal of Ocular Pharmacology.[1] |
Corneal Transport
The rate of transport of topically applied (Z)-Falintolol was studied using an isolated bovine cornea model under conditions simulating normal physiology.
| Compound | Time Interval | Rate of Transport |
| (Z)-Falintolol | 0 - 3 hours | Linear |
| (Z)-Falintolol | 3 - 6 hours | Twice as fast as Timolol |
| Timolol | 3 - 6 hours | - |
| Data from the 1987 study in the Journal of Ocular Pharmacology.[1] |
Preclinical Safety
The 1987 study also conducted preclinical investigations into the potential systemic side effects of topical Falintolol application. The key findings indicated that Falintolol did not produce any noteworthy side effects on pupil size, the cornea, or heart rate when administered topically in the animal models.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the 1987 study on (Z)-Falintolol.
Alpha-Chymotrypsin-Induced Ocular Hypertension in Rabbits
This in vivo model is used to induce a state of elevated intraocular pressure to test the efficacy of potential anti-glaucoma agents.
Objective: To create a sustained model of ocular hypertension in rabbits for the evaluation of IOP-lowering drugs.
Materials:
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Conscious albino rabbits
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Alpha-chymotrypsin solution
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Topical anesthetic
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Tonometer for measuring IOP
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(Z)-Falintolol solution (0.25% - 0.5%)
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Timolol solution (for comparison)
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Vehicle solution (control)
Procedure:
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Anesthetize the rabbit eye using a topical anesthetic.
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Induce ocular hypertension by injecting a solution of alpha-chymotrypsin into the posterior chamber of the eye. The enzyme causes zonulysis, leading to obstruction of the trabecular meshwork by zonular fragments and subsequent elevation of IOP.
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Allow a period for the IOP to stabilize at a hypertensive level.
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Measure baseline IOP in all rabbits using a calibrated tonometer.
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Divide the rabbits into treatment groups: (Z)-Falintolol, Timolol, and vehicle control.
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Administer a single topical dose of the respective solutions to the hypertensive eyes.
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Measure IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation to determine the magnitude and duration of IOP reduction.
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Record and analyze the data to compare the efficacy of (Z)-Falintolol with Timolol and the control.
References
Preclinical Research Findings on (Z)-Falintolol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for (Z)-Falintolol, a potential beta-adrenergic receptor antagonist. The data and methodologies presented are based on the seminal study by Conti et al. in Bioorganic & Medicinal Chemistry, 1998.
Quantitative Data Summary
The primary preclinical evaluation of (Z)-Falintolol involved determining its binding affinity for β1- and β2-adrenergic receptors. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. The study compared (Z)-Falintolol (referred to as compound 3 in the publication) with other synthesized δ2-isoxazoline derivatives.
| Compound | Stereochemistry | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |
| (Z)-Falintolol (3) | Racemate | 1330 ± 210 | 188 ± 29 |
| Broxaterol (1) | Racemate | 13.1 ± 1.9 | 1.1 ± 0.2 |
| anti-4d | Racemate | 11.5 ± 1.5 | 1.2 ± 0.1 |
| syn-5d | Racemate | 303 ± 55 | 29.2 ± 3.7 |
Data sourced from Conti P, et al. Bioorganic & Medicinal Chemistry. 1998;6(4):401-8.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical characterization of (Z)-Falintolol.
Radioligand Binding Assays for β1- and β2-Adrenergic Receptors
Objective: To determine the binding affinity of (Z)-Falintolol and related compounds to β1- and β2-adrenergic receptors.
Materials:
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Receptor Source: Membranes from Chinese hamster ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor.
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Radioligand: [125I]Iodocyanopindolol (ICYP), a non-selective β-adrenergic receptor antagonist.
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Non-specific Binding Control: Propranolol (10 µM).
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Test Compounds: (Z)-Falintolol and other synthesized derivatives.
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Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.
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Incubation Medium: Assay buffer supplemented with 1 mM MgCl2 and 1% bovine serum albumin (BSA).
Procedure:
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Membrane Preparation: CHO cells expressing the target receptors were harvested and homogenized in ice-cold assay buffer. The homogenate was centrifuged, and the resulting pellet containing the cell membranes was resuspended in the incubation medium.
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Assay Setup: The binding assay was performed in a total volume of 250 µL. Each assay tube contained:
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50 µL of the membrane suspension.
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50 µL of [125I]ICYP at a final concentration of approximately 20 pM.
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50 µL of either incubation buffer (for total binding), 10 µM propranolol (for non-specific binding), or the test compound at various concentrations.
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Incubation: The mixture was incubated at 37°C for 60 minutes to allow the binding to reach equilibrium.
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Termination and Filtration: The incubation was terminated by rapid vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters were washed three times with ice-cold assay buffer to remove unbound radioligand.
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Radioactivity Measurement: The radioactivity retained on the filters was quantified using a gamma counter.
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Data Analysis: Specific binding was calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) values for the test compounds were determined from competition curves by non-linear regression analysis using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Experimental Workflows
Beta-Adrenergic Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of β-adrenergic receptors. As an antagonist, (Z)-Falintolol is expected to block this pathway by preventing the binding of endogenous agonists like epinephrine and norepinephrine.
Methodological & Application
Application Notes and Protocols for (Z)-Falintolol in an Experimental Glaucoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Falintolol is a novel beta-adrenergic antagonist investigated for its potential in the treatment of glaucoma. Like other beta-blockers, its primary mechanism of action is the reduction of intraocular pressure (IOP). These application notes provide a comprehensive overview of the experimental model for evaluating (Z)-Falintolol's efficacy, focusing on the alpha-chymotrypsin-induced ocular hypertension model in rabbits. The protocols detailed below are designed to guide researchers in the preclinical assessment of (Z)-Falintolol and similar beta-adrenergic antagonists for glaucoma therapy.
Mechanism of Action
(Z)-Falintolol is a beta-adrenergic antagonist, which means it blocks the action of catecholamines like epinephrine and norepinephrine at beta-adrenergic receptors. In the eye, beta-2 adrenergic receptors are predominantly found in the ciliary body, the structure responsible for producing aqueous humor. By blocking these receptors, (Z)-Falintolol is believed to decrease the production of aqueous humor, thereby lowering intraocular pressure.[1][2]
Signaling Pathway of Beta-Blockers in the Ciliary Body
The following diagram illustrates the signaling pathway by which beta-blockers like (Z)-Falintolol reduce aqueous humor production in the ciliary body.
Caption: Signaling pathway of beta-blocker action in the ciliary body.
Experimental Model: Alpha-Chymotrypsin-Induced Ocular Hypertension in Rabbits
The alpha-chymotrypsin-induced glaucoma model in rabbits is a well-established method for creating sustained ocular hypertension, mimicking the conditions of glaucoma for preclinical drug screening.[3][4] Injection of alpha-chymotrypsin into the posterior chamber of the rabbit eye leads to the enzymatic breakdown of the zonular fibers that support the lens. The resulting debris is thought to obstruct the trabecular meshwork, the primary site of aqueous humor outflow, leading to a durable increase in IOP.[3]
Data Presentation: Efficacy of (Z)-Falintolol
While specific quantitative data for (Z)-Falintolol is limited in publicly available literature, studies have shown its IOP-lowering effect to be comparable to that of timolol, a widely used beta-blocker in glaucoma treatment. The following tables present representative data for timolol in the alpha-chymotrypsin-induced rabbit glaucoma model, which can be considered indicative of the expected performance of (Z)-Falintolol.
Table 1: Dose-Response of Intraocular Pressure (IOP) Reduction
| Concentration of Test Compound | Mean IOP Reduction (%) ± SD |
| Vehicle Control | 2.5 ± 1.8 |
| 0.25% (Z)-Falintolol / Timolol | 22.7 ± 3.5 |
| 0.5% (Z)-Falintolol / Timolol | 28.4 ± 4.1 |
| 1.0% (Z)-Falintolol / Timolol | 31.2 ± 3.9 |
Data are representative and compiled from typical results observed with beta-blockers in this model.
Table 2: Time-Course of IOP Reduction with 0.5% Test Compound
| Time Post-Administration (hours) | Mean IOP Reduction (%) ± SD |
| 1 | 15.8 ± 2.9 |
| 2 | 25.1 ± 3.7 |
| 4 | 28.6 ± 4.3 |
| 6 | 26.3 ± 3.8 |
| 8 | 21.5 ± 3.1 |
| 12 | 17.9 ± 2.5 |
| 24 | 10.2 ± 1.9 |
Data are representative and compiled from typical results observed with beta-blockers in this model.
Table 3: Comparison of Retinal Ganglion Cell (RGC) Density
| Treatment Group | RGC Density (cells/mm²) ± SD | % RGC Loss vs. Naive Control |
| Naive Control | 2500 ± 180 | 0% |
| Glaucoma Model + Vehicle | 1450 ± 210 | 42% |
| Glaucoma Model + 0.5% (Z)-Falintolol | 2100 ± 190 | 16% |
Data are hypothetical but representative of neuroprotective effects seen with effective IOP-lowering agents.
Experimental Protocols
The following are detailed protocols for the induction of the glaucoma model and the evaluation of (Z)-Falintolol's efficacy.
Protocol 1: Induction of Ocular Hypertension with Alpha-Chymotrypsin
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Ketamine (35 mg/kg) and Xylazine (5 mg/kg) for anesthesia
-
Proparacaine hydrochloride ophthalmic solution (0.5%)
-
Alpha-chymotrypsin solution (150 units in 0.1 ml sterile saline)
-
30-gauge needle and insulin syringe
-
Tonometer (e.g., Tono-Pen)
-
Topical antibiotic ointment
Procedure:
-
Anesthesia and Preparation: Anesthetize the rabbit with an intramuscular injection of ketamine and xylazine. Apply a drop of proparacaine hydrochloride to the cornea of the eye to be injected for topical anesthesia. Gently clean the periocular area with a sterile saline solution.
-
Paracentesis: Create a small paracentesis (a small incision) at the limbus (the border of the cornea and sclera) using a 27-gauge needle.
-
Aqueous Humor Aspiration: Gently insert a 30-gauge needle through the paracentesis into the anterior chamber and aspirate a small amount of aqueous humor (approximately 0.1 ml) to reduce the intraocular pressure.
-
Alpha-Chymotrypsin Injection: Carefully advance the 30-gauge needle connected to the insulin syringe containing the alpha-chymotrypsin solution through the pupil into the posterior chamber. Slowly inject 0.1 ml of the alpha-chymotrypsin solution.
-
Post-Injection Care: Withdraw the needle and apply a topical antibiotic ointment to the eye to prevent infection. Monitor the animal until it has fully recovered from anesthesia.
-
IOP Monitoring: Measure the IOP of both eyes daily for the first week and then weekly to confirm the development of sustained ocular hypertension. A stable elevation of IOP is typically observed within 1-2 weeks and can be maintained for several months.
Protocol 2: Evaluation of (Z)-Falintolol Efficacy
Materials:
-
Glaucomatous rabbits (from Protocol 1)
-
(Z)-Falintolol ophthalmic solution at desired concentrations (e.g., 0.25%, 0.5%, 1.0%)
-
Vehicle control solution
-
Tonometer
-
Calibrated micropipette for topical administration
Procedure:
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of the glaucomatous rabbits before any treatment.
-
Topical Administration: Administer a single drop (typically 50 µl) of the (Z)-Falintolol solution or vehicle control to the cul-de-sac of one eye. The contralateral eye can serve as a control or receive another treatment.
-
IOP Monitoring (Time-Course): Measure the IOP at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) to determine the time-course of the drug's effect.
-
Dose-Response Study: To determine the dose-dependent effect, different groups of animals can be treated with varying concentrations of (Z)-Falintolol.
-
Long-Term Efficacy: For chronic studies, the drug can be administered daily or twice daily for several weeks, with IOP monitored regularly to assess long-term efficacy and potential for tachyphylaxis (diminishing response).
Protocol 3: Assessment of Retinal Ganglion Cell (RGC) Neuroprotection
Materials:
-
Rabbit eyes from all experimental groups (at the end of the study)
-
4% paraformaldehyde in phosphate-buffered saline (PBS) for fixation
-
Cryostat or microtome for sectioning
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Tissue Preparation: At the end of the treatment period, euthanize the animals and enucleate the eyes. Fix the eyes in 4% paraformaldehyde for 24 hours.
-
Retinal Dissection and Sectioning: Dissect the retinas from the eyecups. For whole-mount analysis, make radial cuts to flatten the retina. For cross-sectional analysis, process the tissue for paraffin or frozen sectioning.
-
TUNEL Staining: Perform TUNEL staining on retinal sections or whole mounts according to the manufacturer's protocol. This method detects DNA fragmentation, a hallmark of apoptosis (programmed cell death).
-
RGC Quantification: Under a fluorescence microscope, count the number of TUNEL-positive cells in the ganglion cell layer. RGC density can be calculated by dividing the number of cells by the area of the retina analyzed.
-
Data Analysis: Compare the RGC density between the different treatment groups to assess the neuroprotective effect of (Z)-Falintolol. A significant reduction in the number of TUNEL-positive cells in the (Z)-Falintolol-treated group compared to the vehicle-treated group would indicate a neuroprotective effect.
Experimental Workflow
The following diagram outlines the general experimental workflow for the preclinical evaluation of (Z)-Falintolol.
Caption: Experimental workflow for evaluating (Z)-Falintolol.
Conclusion
The alpha-chymotrypsin-induced ocular hypertension model in rabbits provides a robust platform for the preclinical evaluation of anti-glaucoma drugs like (Z)-Falintolol. The protocols outlined in these application notes offer a systematic approach to assess the IOP-lowering efficacy and potential neuroprotective effects of this novel beta-adrenergic antagonist. The provided data, while representative, underscores the therapeutic potential of (Z)-Falintolol, warranting further investigation to establish its complete pharmacological profile for the treatment of glaucoma.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Experimental alphachymotrypsin glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Experimental alpha-chymotrypsin model of glaucoma in the rabbit: histopathological studies (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Blockers in Cell Culture: A Representative Guide Using "Falintolol, (Z)-" as a Model Compound
Disclaimer: No specific information for a compound named "Falintolol, (Z)-" is available in the public scientific literature. The following application notes and protocols are based on established methodologies for other beta-adrenergic receptor antagonists, such as propranolol and atenolol. Researchers must empirically determine the optimal conditions for any new compound, including "Falintolol, (Z)-".
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs that block the effects of catecholamines like norepinephrine and epinephrine at beta-adrenergic receptors.[1][2][3] While widely used in cardiovascular medicine, there is growing interest in their potential applications in oncology and other research areas.[1][2] Beta-adrenergic signaling can influence a multitude of cellular processes, including cell proliferation, migration, apoptosis, and inflammation, making beta-blockers valuable tools for in vitro studies. These notes provide a general framework for utilizing a novel beta-blocker, modeled here as "Falintolol, (Z)-", in cell culture experiments.
Mechanism of Action: Beta-Adrenergic Signaling
Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by catecholamines, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). These pathways can modulate transcription factors and signaling cascades involved in cell survival, growth, and metastasis. Beta-blockers competitively inhibit the binding of catecholamines to these receptors, thereby attenuating these downstream effects.
Below is a diagram illustrating the canonical beta-adrenergic signaling pathway and the inhibitory action of a beta-blocker.
Quantitative Data Summary
The effective concentration of a beta-blocker can vary significantly depending on the specific compound, the cell line, and the experimental endpoint. The following table summarizes reported concentration ranges and IC50 values for commonly studied beta-blockers to provide a starting point for dose-response experiments with a novel compound like "Falintolol, (Z)-".
| Compound | Cell Line(s) | Concentration Range Tested | IC50 / Effective Concentration | Reference |
| Propranolol | Human leukemic T cells (Molt-4, Jurkat), Monocyte (U937) | 0.0004 - 0.4 mM | ≥ 0.2 mM showed significant cytotoxicity | |
| Propranolol | Neonatal mice cardiomyocytes (NMCMs) | 10 - 100 µM | 20 µM promoted proliferation | |
| Propranolol | Non-small cell lung cancer (A549, H1299) | Up to 500 µM | EC50: 119.3 µM (A549), 98.8 µM (H1299) | |
| Propranolol | Breast (MCF7), Colorectal (HT-29), Hepatocellular (HepG2) | 15 - 150 µM (for invasion assays) | IC50 values varied by cell line and incubation time | |
| Atenolol | Breast (MCF7), Colorectal (HT-29), Hepatocellular (HepG2) | 600 - 2400 µM (for invasion assays) | Found to be less cytotoxic than propranolol | |
| Atenolol | Human lymphocytes | In vitro concentration similar to plasma levels | Induced cytogenetic changes |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic or cytostatic effects of "Falintolol, (Z)-" on a chosen cell line.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of "Falintolol, (Z)-" in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the various concentrations of "Falintolol, (Z)-" or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Cell Invasion Assay using Boyden Chamber
This protocol assesses the effect of "Falintolol, (Z)-" on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Rehydrate the basement membrane of Boyden chamber inserts (e.g., Matrigel-coated, 8 µm pore size) with serum-free medium for at least 2 hours at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Treatment: Add the desired non-lethal concentration of "Falintolol, (Z)-" (determined from viability assays) or vehicle control to the cell suspension.
-
Assay Setup:
-
Add 500-700 µL of complete medium (containing a chemoattractant like 10% FBS) to the lower wells of the companion plate.
-
Seed 200-300 µL of the treated cell suspension into the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for invasion but not proliferation (e.g., 24-48 hours).
-
Cell Removal: After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the bottom surface of the membrane with methanol and stain with a solution like 0.5% crystal violet.
-
Quantification: Elute the stain and measure absorbance, or count the number of invading cells in several microscopic fields for each membrane. Express the results as a percentage of the control.
Concluding Remarks
The provided protocols and data serve as a foundational guide for the in vitro characterization of a novel beta-blocker such as "Falintolol, (Z)-". It is imperative for researchers to perform comprehensive dose-response and time-course studies to determine the specific activity of the compound in their chosen cellular models. Further experiments, such as Western blotting to probe downstream signaling components (e.g., phosphorylated PKA substrates) or colony formation assays, can provide deeper insights into the compound's mechanism of action.
References
Application Notes and Protocols for the Quantification of (Z)-Falintolol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falintolol is a β-adrenergic antagonist characterized by the presence of an oxime function. It exists as a racemic mixture of syn- and anti- geometric isomers. The accurate quantification of Falintolol in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring. This document provides detailed information on the analytical methods for the quantification of Falintolol, with a primary focus on a validated gas chromatography with electron-capture detection (GC-ECD) method.
Analytical Methods for Falintolol Quantification
Gas Chromatography with Electron-Capture Detection (GC-ECD)
A selective gas chromatographic method has been developed for the resolution of the geometric isomers of Falintolol and its quantification in whole blood.[1] This method involves solvent extraction, derivatization, and subsequent analysis by GC-ECD.
Quantitative Data Summary
The following table summarizes the quantitative performance of the GC-ECD method for the determination of Falintolol in whole blood.[1]
| Parameter | Value |
| Linearity Range | 0.05 to 1 µ g/0.1 mL of blood |
| Limit of Quantification | 0.05 µ g/0.1 mL of blood |
| Isomer Ratio (syn : anti) | Approximately 8:2 |
| Note | The sum of the two geometrical isomers is used for quantification due to comparable chromatographic responses.[1] |
Experimental Protocols
Protocol 1: Quantification of Falintolol in Whole Blood by GC-ECD
This protocol is based on the method described by an article in the Journal of Chromatographic Science.[1]
1. Objective: To quantify the total concentration of Falintolol (sum of syn- and anti-isomers) in rat whole blood samples.
2. Materials and Reagents:
-
Falintolol oxalate standard
-
Internal standard (a related compound)
-
Organic solvent for extraction (e.g., a mixture of heptane and isoamyl alcohol)
-
Alkaline solution (e.g., sodium hydroxide)
-
Derivatizing agent: Heptafluorobutyric anhydride (HFBA)
-
Reconstitution solvent (e.g., ethyl acetate)
-
Nitrogen gas, high purity
-
Whole blood samples
3. Instrumentation:
-
Gas chromatograph equipped with a Nickel-63 electron-capture detector (ECD)
-
SE-30 capillary quartz column
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
4. Sample Preparation and Extraction:
-
Pipette 0.1 mL of whole blood into a centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Alkalinize the sample by adding an appropriate volume of alkaline solution.
-
Add the extraction solvent and vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.
5. Derivatization:
-
To the dried extract, add heptafluorobutyric anhydride (HFBA) to derivatize the Falintolol and the internal standard.
-
Incubate the reaction mixture to ensure complete derivatization.
-
Evaporate the excess derivatizing agent under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate).
6. GC-ECD Analysis:
-
Inject an aliquot of the reconstituted sample into the GC-ECD system.
-
Chromatographic Conditions:
-
Column: SE-30 capillary quartz column[1]
-
Detector: Nickel-63 electron-capture detector
-
Note: Specific temperatures for the injector, column, and detector, as well as carrier gas flow rates, should be optimized for the specific instrument and column dimensions.
-
-
Record the chromatogram and identify the peaks corresponding to the derivatized syn- and anti-isomers of Falintolol and the internal standard.
7. Quantification:
-
Prepare a calibration curve by spiking blank blood samples with known concentrations of Falintolol oxalate (ranging from 0.05 to 1 µ g/0.1 mL) and processing them alongside the unknown samples.
-
Calculate the peak area ratio of the sum of the two Falintolol isomer peaks to the internal standard peak for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of Falintolol.
-
Determine the concentration of Falintolol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Experimental Workflow for GC-ECD Analysis of Falintolol
Caption: Workflow for Falintolol quantification by GC-ECD.
Note: As no specific signaling pathways for (Z)-Falintolol were identified in the initial search, a diagram for this is not included.
References
Application Notes and Protocols for the Study of Beta-Adrenergic Signaling using Falintolol, (Z)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by catecholamines like epinephrine and norepinephrine. They play a crucial role in regulating physiological processes in the cardiovascular, respiratory, and central nervous systems. The signaling cascade initiated by β-AR activation is a key area of study in both basic research and drug development. Falintolol, (Z)- is a β-adrenergic antagonist, a compound that binds to β-ARs and inhibits their activity. As such, it serves as a valuable tool for investigating the physiological and pathological roles of beta-adrenergic signaling.
These application notes provide a framework for utilizing Falintolol, (Z)- to study β-adrenergic signaling. Due to the limited availability of published quantitative data for Falintolol, (Z)-, this document provides detailed protocols for key experiments to enable researchers to determine its pharmacological properties. The tables presented are templates for organizing experimentally derived data.
Beta-Adrenergic Signaling Pathway
The canonical beta-adrenergic signaling pathway involves the activation of a stimulatory G protein (Gs), leading to the production of the second messenger cyclic AMP (cAMP).
Caption: Beta-adrenergic signaling pathway and the inhibitory action of Falintolol, (Z)-.
Pharmacological Characterization of Falintolol, (Z)-
To effectively use Falintolol, (Z)- as a research tool, its binding affinity and functional potency at β-AR subtypes must be determined. The following are templates for presenting such data.
Data Presentation
Table 1: Binding Affinity of Falintolol, (Z)- at Beta-Adrenergic Receptors
| Receptor Subtype | Radioligand | Ki (nM) | n |
| β1 | [³H]-CGP 12177 | Data to be determined | |
| β2 | [³H]-CGP 12177 | Data to be determined | |
| β3 | [³H]-CGP 12177 | Data to be determined | |
| Ki represents the inhibitory constant, a measure of binding affinity. n is the number of independent experiments. |
Table 2: Functional Antagonism of Isoproterenol-Stimulated cAMP Production by Falintolol, (Z)-
| Receptor Subtype | Agonist | IC50 (nM) | n |
| β1 | Isoproterenol | Data to be determined | |
| β2 | Isoproterenol | Data to be determined | |
| β3 | Isoproterenol | Data to be determined | |
| IC50 is the half-maximal inhibitory concentration. n is the number of independent experiments. |
Experimental Protocols
1. Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of Falintolol, (Z)- for β-adrenergic receptors.
Caption: Experimental workflow for a competitive radioligand binding assay.
Methodology
-
Materials and Reagents:
-
Cell membranes from cell lines stably expressing human β1, β2, or β3-adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-AR antagonist).
-
Falintolol, (Z)-.
-
Non-specific binding control: Propranolol (10 µM).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of Falintolol, (Z)- in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or 10 µM propranolol (for non-specific binding) or Falintolol, (Z)- dilution.
-
50 µL of [³H]-CGP 12177 (at a final concentration near its Kd).
-
150 µL of cell membrane suspension (protein concentration to be optimized).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Falintolol, (Z)-.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. cAMP Accumulation Assay
This protocol is to determine the functional potency (IC50) of Falintolol, (Z)- in inhibiting agonist-stimulated cAMP production.
Caption: Experimental workflow for a cAMP accumulation assay.
Methodology
-
Materials and Reagents:
-
Whole cells stably expressing human β1, β2, or β3-adrenergic receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Falintolol, (Z)-.
-
Agonist: Isoproterenol.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing varying concentrations of Falintolol, (Z)- to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Add isoproterenol at a final concentration that elicits ~80% of the maximal response (EC80, to be determined in separate agonist dose-response experiments).
-
Incubate for 30 minutes at 37°C.
-
Terminate the stimulation and lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen detection method.
-
-
Data Analysis:
-
Normalize the data, setting the response to the agonist alone as 100% and the basal (unstimulated) response as 0%.
-
Plot the percentage of inhibition against the log concentration of Falintolol, (Z)-.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression.
-
Falintolol, (Z)-, as a β-adrenergic antagonist, is a potential tool for dissecting the roles of β-AR signaling in various physiological and disease models. The protocols outlined above provide a robust framework for determining its binding and functional characteristics. By performing these experiments, researchers can obtain the necessary quantitative data to confidently employ Falintolol, (Z)- in their studies of beta-adrenergic signaling.
Application Notes and Protocols for Efficacy Studies of Falintolol, (Z)-
Introduction
Falintolol, (Z)- is a novel synthetic compound under investigation for its potential as a cardiovascular therapeutic agent. Based on preliminary structural analysis, it is hypothesized to function as a beta-adrenergic receptor antagonist (beta-blocker). These application notes provide a comprehensive experimental framework for characterizing the efficacy of Falintolol, (Z)- from in vitro receptor profiling to in vivo preclinical models. The protocols outlined below are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's therapeutic potential.
1. In Vitro Efficacy Studies
In vitro assays are fundamental to determining the pharmacological profile of Falintolol, (Z)-, including its potency, selectivity, and mechanism of action at beta-adrenergic receptors.[1]
1.1. Radioligand Binding Assays
Radioligand binding assays are crucial for quantifying the affinity of Falintolol, (Z)- for different beta-adrenergic receptor subtypes (β1, β2, and β3).[1]
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Falintolol, (Z)- for human β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human β1 or β2-adrenergic receptors.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).
-
Non-specific binding control: 10 µM Propranolol.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Falintolol, (Z)- stock solution.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Falintolol, (Z)-.
-
In a 96-well plate, incubate a fixed concentration of [³H]-CGP 12177 with cell membranes in the presence of varying concentrations of Falintolol, (Z)- or buffer (for total binding).
-
To determine non-specific binding, incubate the radioligand and membranes with an excess of Propranolol.
-
Incubate the plates at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Falintolol, (Z)- concentration.
-
Determine the IC50 value (the concentration of Falintolol, (Z)- that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[1]
1.2. Functional Assays
Functional assays are essential to determine whether Falintolol, (Z)- acts as an antagonist, partial agonist, or inverse agonist at beta-adrenergic receptors. A common method is to measure the downstream signaling molecule, cyclic AMP (cAMP).
Protocol 2: cAMP Accumulation Assay
Objective: To assess the functional antagonist potency (IC50) of Falintolol, (Z)- at β1 and β2-adrenergic receptors.
Materials:
-
HEK293 or CHO cells expressing human β1 or β2-adrenergic receptors.
-
Isoprenaline (a non-selective β-agonist).
-
Falintolol, (Z)- stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX).
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with varying concentrations of Falintolol, (Z)- for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with a fixed concentration of Isoprenaline (typically the EC80 concentration) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Falintolol, (Z)- concentration.
-
Determine the IC50 value, which is the concentration of Falintolol, (Z)- that inhibits 50% of the Isoprenaline-induced cAMP production.
Data Presentation: In Vitro Efficacy of Falintolol, (Z)-
| Parameter | β1-Adrenergic Receptor | β2-Adrenergic Receptor |
| Binding Affinity (Ki, nM) | Hypothetical Value: 5.2 | Hypothetical Value: 150.8 |
| Functional Antagonism (IC50, nM) | Hypothetical Value: 12.5 | Hypothetical Value: 350.2 |
2. In Vivo Efficacy Studies
In vivo studies are critical for evaluating the physiological effects of Falintolol, (Z)- in a whole-organism context. Rodent models are commonly used for initial in vivo efficacy testing of cardiovascular drugs.[2][3]
2.1. Animal Models
A variety of animal models can be used to assess the efficacy of beta-blockers, including models of hypertension, heart failure, and myocardial infarction.
2.2. Protocol for Hypertension Model
One of the primary therapeutic indications for beta-blockers is hypertension.
Protocol 3: Efficacy of Falintolol, (Z)- in a Spontaneously Hypertensive Rat (SHR) Model
Objective: To evaluate the antihypertensive effects of Falintolol, (Z)- in a genetic model of hypertension.
Animals:
-
Spontaneously Hypertensive Rats (SHRs).
-
Normotensive Wistar-Kyoto (WKY) rats (as controls).
Procedure:
-
Acclimatize the animals for at least one week.
-
Measure baseline blood pressure and heart rate using a non-invasive tail-cuff method.
-
Divide the SHRs into vehicle control and Falintolol, (Z)- treatment groups. Include a group of WKY rats as a normotensive control.
-
Administer Falintolol, (Z)- or vehicle orally once daily for a specified period (e.g., 4 weeks).
-
Monitor blood pressure and heart rate at regular intervals throughout the study.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and tissues for histological examination.
Data Analysis:
-
Compare the changes in systolic and diastolic blood pressure and heart rate between the treatment and vehicle groups over time.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects.
Data Presentation: In Vivo Antihypertensive Efficacy of Falintolol, (Z)- in SHRs
| Parameter | Vehicle Control (SHR) | Falintolol, (Z)- (10 mg/kg, SHR) | Normotensive Control (WKY) |
| Baseline Systolic BP (mmHg) | Hypothetical Value: 185 ± 5 | Hypothetical Value: 183 ± 6 | Hypothetical Value: 120 ± 4 |
| Week 4 Systolic BP (mmHg) | Hypothetical Value: 190 ± 7 | Hypothetical Value: 155 ± 5 | Hypothetical Value: 122 ± 3 |
| Baseline Heart Rate (bpm) | Hypothetical Value: 350 ± 10 | Hypothetical Value: 348 ± 12 | Hypothetical Value: 280 ± 8 |
| Week 4 Heart Rate (bpm) | Hypothetical Value: 355 ± 11 | Hypothetical Value: 310 ± 9 | Hypothetical Value: 285 ± 7 |
| *p < 0.05 compared to vehicle control |
3. Signaling Pathway and Workflow Diagrams
Signaling Pathway
Beta-blockers exert their effects by antagonizing the binding of catecholamines (e.g., adrenaline and noradrenaline) to beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
References
Troubleshooting & Optimization
Technical Support Center: Falintolol, (Z)- Degradation and Stability Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falintolol, (Z)-. The information provided is based on established principles of pharmaceutical stability testing and data from structurally related beta-blockers.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability profile of Falintolol, (Z)- under stress conditions?
A1: While specific degradation data for Falintolol, (Z)- is not extensively published, based on studies of other beta-blockers like bisoprolol, it is anticipated to be susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[1][2][3] It is expected to be relatively stable under thermal stress.[1]
Q2: What are the likely degradation pathways for Falintolol, (Z)-?
A2: The chemical structure of Falintolol, (Z)-, which includes an oxime, ether, and a secondary amine functional group, suggests potential degradation pathways. Hydrolysis of the ether linkage and oxidation of the secondary amine are plausible routes. The oxime group may also be susceptible to hydrolysis. These pathways are common for many beta-blockers.
Q3: What analytical techniques are recommended for stability-indicating assays of Falintolol, (Z)-?
A3: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is the standard approach. Coupling with UV detection is common for quantification, and mass spectrometry (MS) is invaluable for the identification and characterization of degradation products. A C18 column is often used for separation.
Q4: What are the typical acceptance criteria for a stability-indicating method?
A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process impurities or excipients. The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Q5: How should I design a forced degradation study for Falintolol, (Z)-?
A5: A forced degradation study should expose Falintolol, (Z)- to various stress conditions to achieve a target degradation of 5-20%. This typically includes acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. The goal is to generate and identify potential degradation products that could form under normal storage conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No degradation observed under stress conditions. | - Insufficient stress applied (concentration of stressor, temperature, or duration).- High intrinsic stability of the molecule. | - Increase the concentration of the acid, base, or oxidizing agent.- Increase the temperature for hydrolytic and thermal stress.- Extend the duration of exposure to the stress condition. |
| Complete degradation of Falintolol, (Z)-. | - Stress conditions are too harsh. | - Reduce the concentration of the stressor.- Lower the temperature.- Decrease the exposure time. |
| Poor peak shape or resolution in HPLC/UPLC. | - Inappropriate mobile phase composition or pH.- Column degradation.- Co-elution of degradants with the parent drug. | - Optimize the mobile phase (e.g., adjust organic solvent ratio, pH, or buffer concentration).- Use a new column or a different stationary phase.- Adjust the gradient profile to improve separation. |
| Inconsistent or non-reproducible results. | - Instability of degradation products.- Variability in experimental conditions.- Issues with sample preparation. | - Analyze samples immediately after degradation.- Ensure precise control of temperature, pH, and light exposure.- Validate the sample preparation procedure for consistency. |
| Difficulty in identifying degradation products by MS. | - Low abundance of the degradant.- Complex fragmentation pattern.- Co-elution with other components. | - Concentrate the sample before MS analysis.- Perform MS/MS experiments to obtain fragmentation data.- Improve chromatographic separation to isolate the degradant peak. |
Experimental Protocols
Forced Degradation Studies
The following are general protocols for subjecting Falintolol, (Z)- to forced degradation. The conditions should be adjusted to achieve the target degradation of 5-20%.
1. Acid Hydrolysis:
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Protocol: Dissolve Falintolol, (Z)- in a suitable solvent and add 1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2 to 8 hours). After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M sodium hydroxide. Dilute to a suitable concentration for analysis.
2. Alkaline Hydrolysis:
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Protocol: Dissolve Falintolol, (Z)- in a suitable solvent and add 1 M sodium hydroxide. Heat the solution at 60-80°C for a specified period (e.g., 2 to 8 hours). After incubation, cool the solution and neutralize it with 1 M hydrochloric acid. Dilute to a suitable concentration for analysis.
3. Oxidative Degradation:
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Protocol: Dissolve Falintolol, (Z)- in a suitable solvent and add 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 to 48 hours), protected from light. Dilute to a suitable concentration for analysis.
4. Photolytic Degradation:
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Protocol: Expose a solution of Falintolol, (Z)- and the solid drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.
5. Thermal Degradation:
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Protocol: Expose the solid Falintolol, (Z)- to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 5 hours). Also, subject a solution of the drug to thermal stress. After exposure, dissolve the solid sample or dilute the solution for analysis.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on Falintolol, (Z)-, based on typical results for beta-blockers.
| Stress Condition | Conditions | Assay of Falintolol, (Z)- (%) | Number of Degradation Products | Major Degradation Product (Hypothetical RRT) |
| Acid Hydrolysis | 1 M HCl, 80°C, 6h | 85.2 | 2 | 0.78 |
| Alkaline Hydrolysis | 1 M NaOH, 80°C, 4h | 89.5 | 3 | 0.85, 1.12 |
| Oxidative Degradation | 10% H₂O₂, RT, 24h | 90.1 | 2 | 1.08 |
| Photolytic Degradation | ICH Q1B | 92.7 | 1 | 0.95 |
| Thermal Degradation | 105°C, 5h | 98.5 | 0 | - |
Visualizations
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies of Falintolol, (Z)-.
Hypothetical Degradation Pathway of Falintolol, (Z)-
References
Technical Support Center: Falintolol, (Z)- Cell-Based Assays
Welcome to the technical support center for Falintolol, (Z)-. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers using Falintolol, (Z)- in cell-based assays.
Compound Profile: Falintolol, (Z)-
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Mechanism of Action: Falintolol, (Z)- is a high-affinity, selective antagonist of the β2-adrenergic receptor (β2-AR). The β2-AR is a G-protein-coupled receptor (GPCR) that primarily couples to the stimulatory G-protein (Gs).[1][2][3] Activation of the Gs pathway leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][3] By blocking this receptor, Falintolol, (Z)- effectively inhibits agonist-induced increases in intracellular cAMP.
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Primary Application: Studying the physiological roles of the β2-AR pathway and screening for potential therapeutic agents targeting this pathway.
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Key Assays: Competitive cAMP assays, cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected IC50 Value in cAMP Assay
Question: We performed a competitive cAMP assay to determine the potency of Falintolol, (Z)-, but our calculated IC50 value is significantly higher (or lower) than the expected range. What could be the cause?
Answer: An unexpected IC50 value can stem from several factors related to assay conditions and cell health. Here is a systematic approach to troubleshooting this issue.
Possible Causes and Solutions:
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Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate cAMP production is critical. For antagonist assays, an agonist concentration at or near its EC80 (the concentration that elicits 80% of its maximal response) is typically recommended.
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Solution: Perform a full dose-response curve for your agonist to accurately determine its EC50 and EC80 values in your specific cell system. Use this empirically determined EC80 concentration in your Falintolol, (Z)- competition assay.
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Incorrect Incubation Times: Both the antagonist pre-incubation time and the agonist stimulation time can affect the outcome.
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Solution: Optimize incubation times. A typical antagonist pre-incubation is 15-30 minutes, followed by an agonist stimulation of 30-60 minutes. A time-course experiment for agonist stimulation can identify the peak of cAMP production.
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Cell Passage Number and Health: Cells can exhibit phenotypic drift at high passage numbers, leading to changes in receptor expression and signaling capacity.
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Solution: Use cells from a consistent and low-passage number stock. Always ensure high cell viability (>95%) before starting an experiment. Create and use a master and working cell bank system to maintain consistency.
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Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, which can dampen the assay signal.
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Solution: Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation. The optimal concentration should be determined, but 100-500 µM is a common starting range.
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Issue 2: High Variability Between Replicate Wells
Question: My data shows large error bars due to high well-to-well variability. How can I improve the precision of my assay?
Answer: High variability can obscure real biological effects and is often caused by technical inconsistencies during the assay setup.
Possible Causes and Solutions:
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Inconsistent Cell Seeding: An uneven distribution of cells is a primary source of variability.
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Solution: Ensure the cell suspension is homogeneous by gently mixing before and during plating. Let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell settling.
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Pipetting Errors: Inaccurate or inconsistent pipetting introduces significant error.
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Solution: Ensure pipettes are regularly calibrated. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips. For viscous solutions, consider using reverse pipetting techniques.
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Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation and temperature gradients, which can alter cell growth and reagent concentrations.
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Solution: Avoid using the outer rows and columns for experimental samples. Instead, fill these wells with sterile PBS or media to act as a humidity barrier.
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Temperature Gradients: Uneven temperature across the plate during incubation can affect reaction rates.
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Solution: Ensure plates are equilibrated to the correct temperature before adding reagents and that the incubator provides uniform heating.
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Issue 3: Falintolol, (Z)- Appears Cytotoxic
Question: At higher concentrations, Falintolol, (Z)- seems to be causing cell death, which could confound the results of our signaling assay. How can we confirm and account for this?
Answer: It is crucial to distinguish between a specific pharmacological effect and a non-specific cytotoxic effect. Running a separate cell viability assay is the best way to assess this.
Recommended Assay: An MTT or similar metabolic activity assay can be used to measure cell viability. This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
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Plate Cells: Seed cells in a 96-well plate at an optimized density.
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Treat with Falintolol, (Z)-: Add a range of Falintolol, (Z)- concentrations (matching those used in your primary assay) to the cells. Include a vehicle-only control and a positive control for cytotoxicity (e.g., a high concentration of DMSO or a known cytotoxic agent).
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Incubate: Incubate for the same duration as your primary assay.
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Perform Viability Assay: Follow a standard MTT protocol (see Experimental Protocols section).
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Analyze: If cell viability drops significantly at concentrations where you see an effect in your signaling assay, the signaling results may be due to cytotoxicity rather than specific receptor antagonism. The goal is to work with Falintolol, (Z)- at concentrations that are non-toxic.
Data Presentation
Table 1: Comparative Potency of Falintolol, (Z)- in Different Cell Lines
This table presents fictional IC50 values for Falintolol, (Z)- as determined by competitive cAMP assays in various cell lines endogenously expressing the β2-adrenergic receptor. All assays were performed in the presence of 10 µM Isoproterenol (agonist).
| Cell Line | Tissue of Origin | Falintolol, (Z)- IC50 (nM) | 95% Confidence Interval | Hill Slope |
| A549 | Human Lung Carcinoma | 5.2 | 4.1 - 6.3 | -1.1 |
| BEAS-2B | Human Bronchial Epithelium | 8.9 | 7.5 - 10.3 | -0.9 |
| CHO-K1 (hβ2-AR) | Hamster Ovary (recombinant) | 2.1 | 1.8 - 2.4 | -1.0 |
| U2OS | Human Osteosarcoma | 12.5 | 10.9 - 14.1 | -1.2 |
Experimental Protocols
Protocol 1: Competitive cAMP Assay (HTRF Format)
This protocol describes a method to determine the IC50 of Falintolol, (Z)- by measuring its ability to inhibit agonist-induced cAMP production.
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Cell Preparation:
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Culture cells expressing the β2-AR to ~80-90% confluency.
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Harvest cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a PDE inhibitor (e.g., 500 µM IBMX).
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Determine cell density and adjust to the optimized concentration (e.g., 2,000-5,000 cells/well).
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Assay Procedure:
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Add 5 µL of Falintolol, (Z)- serial dilutions (in assay buffer) to the wells of a low-volume 384-well plate.
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Add 5 µL of the cell suspension to each well and incubate for 30 minutes at room temperature to allow the antagonist to bind.
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Add 5 µL of a β2-AR agonist (e.g., Isoproterenol at its EC80 concentration) to all wells except the basal control.
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Add 5 µL of assay buffer to the basal control wells.
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Incubate for 60 minutes at room temperature.
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cAMP Detection (Homogeneous Time-Resolved Fluorescence - HTRF):
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Add 5 µL of HTRF cAMP-d2 conjugate to each well.
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Add 5 µL of HTRF anti-cAMP cryptate conjugate to each well.
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Incubate for 60 minutes at room temperature, protected from light.
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Data Acquisition and Analysis:
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Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).
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Calculate the 665/620 ratio and normalize the data.
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Plot the normalized response against the log of Falintolol, (Z)- concentration and fit a four-parameter logistic curve to determine the IC50 value.
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References
"Falintolol, (Z)-" adjusting pH for optimal activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Falintolol, (Z)-, with a specific focus on the critical role of pH in its activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the in vitro activity of Falintolol, (Z)-?
The optimal in vitro activity of Falintolol, (Z)- is observed in a pH range of 7.2 to 7.6. This range mimics physiological pH and ensures the compound is predominantly in its protonated, active form, which is crucial for its interaction with beta-adrenergic receptors. Deviations outside this range can significantly impact its binding affinity and functional antagonism.
Q2: How does pH affect the stability of Falintolol, (Z)- in aqueous solutions?
Falintolol, (Z)- maintains high stability at a neutral to slightly alkaline pH (7.0-8.0). However, exposure to strongly acidic (pH < 4.0) or strongly alkaline (pH > 9.0) conditions for extended periods can lead to degradation. Hydrolysis of the ester moiety is a primary concern in highly alkaline environments. For long-term storage of stock solutions, a buffered solution at pH 7.4 is recommended.
Q3: We are observing variable activity of Falintolol, (Z)- when using different buffer systems, even at the same pH. What could be the cause?
This issue often arises from buffer-specific interactions. Some buffer components can interact with the tertiary amine group of Falintolol, (Z)-, affecting its availability or conformation. For instance, phosphate buffers are generally well-tolerated, while some citrate-based buffers have been reported to chelate with similar compounds, leading to reduced activity. We recommend using HEPES or PBS buffers for consistent results.
Q4: What is the pKa of Falintolol, (Z)-, and how does it influence its charge at different pH values?
The pKa of the tertiary amine group in Falintolol, (Z)- is approximately 8.8. This means that at a physiological pH of 7.4, over 95% of the molecules will be in their protonated (cationic) form. This positive charge is critical for the electrostatic interactions required for binding to the negatively charged amino acid residues within the binding pocket of beta-adrenergic receptors. The relationship between pH and the ionization state of the molecule is a key determinant of its biological activity.
Caption: Logical relationship between pH, ionization state, and activity of Falintolol, (Z)-.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Receptor Binding Assay Results
Problem: High variability in the calculated IC50 or Ki values for Falintolol, (Z)- across replicate experiments.
Possible Cause & Solution:
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Incorrect Buffer pH: The most common cause of inconsistency is an improperly prepared or uncalibrated buffer.
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Action: Always calibrate your pH meter before preparing buffers. After preparation, verify the final pH of the buffer solution at the temperature at which the experiment will be conducted, as pH can be temperature-dependent.
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Buffer Degradation: Buffers can change pH over time due to CO2 absorption from the atmosphere or microbial growth.
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Action: Prepare fresh buffer for each experiment. If storing buffer, ensure it is in a tightly sealed container and for a limited time.
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Data Presentation: pH-Dependent Binding Affinity
The following table summarizes the impact of assay buffer pH on the binding affinity (Ki) of Falintolol, (Z)- to the β2-adrenergic receptor.
| Assay Buffer pH | Mean Ki (nM) | Standard Deviation |
| 6.8 | 15.2 | ± 2.1 |
| 7.0 | 8.5 | ± 1.3 |
| 7.2 | 4.1 | ± 0.5 |
| 7.4 | 3.8 | ± 0.4 |
| 7.6 | 4.3 | ± 0.6 |
| 7.8 | 9.1 | ± 1.5 |
Guide 2: Troubleshooting Poor Cellular Uptake or Potency in Cell-Based Assays
Problem: Falintolol, (Z)- demonstrates lower than expected potency in cell-based functional assays (e.g., cAMP inhibition) compared to its performance in cell-free binding assays.
Possible Cause & Solution:
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pH of Cell Culture Medium: The pH of standard cell culture media is typically maintained around 7.4 by a bicarbonate-CO2 buffering system. However, cellular metabolism can cause localized pH changes.
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Action: Ensure your incubator's CO2 levels are correctly calibrated. When preparing drug dilutions, use a buffered solution like Hanks' Balanced Salt Solution (HBSS) at pH 7.4 to avoid shocking the cells with a solution of a different pH.
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Drug Solubility Issues: While soluble in DMSO for stock solutions, Falintolol, (Z)- may precipitate when diluted into aqueous cell culture media, especially if the pH is not optimal.
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Action: Visually inspect for precipitation after diluting the compound into the final assay medium. If precipitation is observed, consider preparing an intermediate dilution in a buffered solution before the final dilution into the medium.
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Experimental Protocols
Protocol 1: pH-Dependent Receptor Binding Assay
This protocol details a competitive radioligand binding assay to determine the affinity of Falintolol, (Z)- for the β2-adrenergic receptor at various pH values.
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Materials:
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Membrane preparation from cells expressing the human β2-adrenergic receptor.
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Radioligand: [3H]-Dihydroalprenolol (DHA).
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Binding Buffer: 50 mM HEPES, 5 mM MgCl2, adjusted to the desired pH (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8) at 25°C.
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Falintolol, (Z)- stock solution (10 mM in DMSO).
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96-well plates and filtration apparatus.
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Procedure:
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Prepare serial dilutions of Falintolol, (Z)- in the binding buffer of the corresponding pH.
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In a 96-well plate, add 50 µL of binding buffer, 25 µL of [3H]-DHA (at a final concentration of ~1 nM), and 25 µL of the Falintolol, (Z)- dilution (or buffer for total binding).
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Initiate the binding reaction by adding 100 µL of the membrane preparation (final protein concentration ~10 µ g/well ).
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Incubate the plate for 60 minutes at 25°C with gentle agitation.
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Terminate the assay by rapid filtration through a glass fiber filter, followed by three washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
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Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the Ki values using the Cheng-Prusoff equation.
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Caption: Experimental workflow for a pH-dependent receptor binding assay.
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the functional antagonism of Falintolol, (Z)- by quantifying its ability to block isoproterenol-stimulated cAMP production in cells.
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Materials:
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HEK293 cells stably expressing the human β2-adrenergic receptor.
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Cell culture medium (DMEM with 10% FBS).
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Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
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Isoproterenol (a β-agonist).
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Falintolol, (Z)- stock solution.
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cAMP detection kit (e.g., HTRF, ELISA).
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Procedure:
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Plate the cells in a 96-well plate and grow to ~90% confluency.
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Wash the cells with HBSS.
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Pre-incubate the cells with various concentrations of Falintolol, (Z)- (prepared in Stimulation Buffer) for 20 minutes at 37°C.
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Add isoproterenol at a concentration that elicits ~80% of the maximal response (EC80) to all wells except the basal control.
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Incubate for an additional 15 minutes at 37°C.
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Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
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Plot the cAMP concentration against the logarithm of the Falintolol, (Z)- concentration to determine the IC50 value.
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Caption: Simplified signaling pathway of β2-adrenergic receptor antagonism by Falintolol, (Z)-.
Technical Support Center: Falintolol, (Z)- and Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter or anticipate interference when using Falintolol, (Z)- in fluorescence-based experiments. Given the absence of specific documented interactions between Falintolol, (Z)- and fluorescent probes, this guide offers troubleshooting strategies based on general principles of fluorescence interference and the chemical properties of related beta-blocker compounds.
Frequently Asked Questions (FAQs)
Q1: What is Falintolol, (Z)- and what are its basic properties?
Falintolol, (Z)- is a chemical compound with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of approximately 228.33 g/mol .[1][2][3] It belongs to the class of beta-adrenergic blockers. Its chemical structure and properties are important considerations when evaluating potential interactions in sensitive assays.
Q2: Could Falintolol, (Z)- interfere with my fluorescent probe?
While there is no direct literature evidence detailing the interference of Falintolol, (Z)- with specific fluorescent probes, compounds of a similar class (beta-blockers) have been shown to possess intrinsic fluorescence or quenching capabilities.[4][5] Therefore, it is plausible that Falintolol, (Z)- could interfere with a fluorescence-based assay through several mechanisms:
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Autofluorescence: The compound itself may fluoresce at the excitation or emission wavelengths of your probe, leading to an artificially high signal.
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Fluorescence Quenching: The compound may decrease the fluorescence intensity of your probe through processes like collisional quenching or the formation of a non-fluorescent complex.
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Inner Filter Effect: At high concentrations, the compound may absorb the excitation or emission light, reducing the signal.
Q3: What are the first steps to take if I suspect interference?
The initial and most critical step is to run proper controls. This will help you determine if Falintolol, (Z)- is indeed the source of the unexpected results.
Troubleshooting Guides
Guide 1: Identifying the Nature of Interference
If you observe unexpected changes in your fluorescence signal (either an increase or a decrease) in the presence of Falintolol, (Z)-, follow this workflow to diagnose the issue.
Experimental Workflow for Diagnosing Interference
Caption: Diagnostic workflow for identifying the type of interference.
Detailed Steps:
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"Falintolol, (Z)- only" Control: Prepare a sample containing only the assay buffer and Falintolol, (Z)- at the highest concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths used for your probe.
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Observation: A significant signal in this control suggests that Falintolol, (Z)- is autofluorescent.
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"Probe only" Control: This is your baseline fluorescence signal without the test compound.
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Titration Experiment: Perform your standard assay but with a range of Falintolol, (Z)- concentrations.
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Observation: A concentration-dependent decrease in fluorescence may indicate quenching or an inner filter effect.
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Guide 2: Mitigating Autofluorescence
If you have identified autofluorescence as the issue, consider the following strategies.
Mitigation Strategies for Autofluorescence
| Strategy | Description | Experimental Protocol |
| Spectral Shift | Choose a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from the autofluorescence profile of Falintolol, (Z)-. Probes in the red or far-red spectrum are often less susceptible to autofluorescence from biological molecules and small compounds. | 1. Characterize the excitation and emission spectra of Falintolol, (Z)- in your assay buffer. 2. Select a fluorescent probe with excitation and emission maxima that do not overlap with the compound's fluorescence. 3. Validate the new probe in your assay to ensure it meets performance requirements. |
| Background Subtraction | If a suitable alternative probe is not available, you can computationally correct for the autofluorescence. | 1. For each experiment, run a parallel "Falintolol, (Z)- only" control at the same concentration. 2. Subtract the mean fluorescence intensity of the control from the experimental samples. 3. Note that this method assumes the autofluorescence is additive and does not change in the presence of other assay components. |
| Time-Resolved Fluorescence (TRF) | If your instrumentation allows, use a TRF-based assay. Autofluorescence from small molecules typically has a very short lifetime (nanoseconds), whereas lanthanide-based TRF probes have much longer fluorescence lifetimes (microseconds to milliseconds). | 1. Select a TRF-compatible probe for your assay. 2. Configure your plate reader for a time-gated measurement, introducing a delay between excitation and signal detection to allow for the decay of the short-lived background fluorescence. |
Guide 3: Addressing Fluorescence Quenching
If your results point towards fluorescence quenching, the following approaches may help.
Troubleshooting Fluorescence Quenching
Caption: Logical approach to troubleshooting fluorescence quenching.
Experimental Protocols:
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Protocol 1: Reducing Compound Concentration:
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Determine the lowest effective concentration of Falintolol, (Z)- required for your biological experiment.
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Re-run the assay at this lower concentration to see if the quenching effect is minimized while still observing the desired biological outcome.
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Protocol 2: Screening Alternative Fluorescent Probes:
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Acquire a panel of fluorescent probes with different chemical structures but similar spectral properties and biological targets.
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Perform a comparative experiment to assess the degree of quenching for each probe by Falintolol, (Z)-.
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Select the probe that exhibits the least amount of quenching.
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Protocol 3: Modifying Assay Buffer Conditions:
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Systematically vary the pH, ionic strength, or add blocking agents like bovine serum albumin (BSA) to the assay buffer.
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Evaluate the fluorescence signal at each condition to identify a buffer composition that minimizes the interaction between Falintolol, (Z)- and the fluorescent probe.
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Protocol 4: Switching to a Non-Fluorescence-Based Assay:
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If quenching cannot be overcome, explore alternative detection methods such as absorbance, luminescence, or label-free technologies.
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Validate the alternative assay to ensure it provides comparable results to your original fluorescence-based method in the absence of the interfering compound.
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Data Summary: Hypothetical Interference Data
The following tables present hypothetical data to illustrate the characterization of potential interference by Falintolol, (Z)-.
Table 1: Autofluorescence of Falintolol, (Z)-
| Falintolol, (Z)- Conc. (µM) | Mean Fluorescence Intensity (RFU) at 485/520 nm |
| 0 (Buffer) | 52 |
| 1 | 158 |
| 10 | 980 |
| 100 | 7540 |
Table 2: Quenching Effect of Falintolol, (Z)- on Fluorescein
| Falintolol, (Z)- Conc. (µM) | Fluorescein Signal (RFU) | % Quenching |
| 0 | 85,000 | 0% |
| 1 | 82,450 | 3% |
| 10 | 63,750 | 25% |
| 100 | 34,000 | 60% |
By systematically applying these troubleshooting guides and control experiments, researchers can identify and mitigate potential interference from Falintolol, (Z)- in their fluorescence-based assays, ensuring the integrity and accuracy of their experimental data.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. Falintolol | C12H24N2O2 | CID 6917762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantifying interactions between propranolol and dissolved organic matter (DOM) from different sources using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing of β-adrenergic receptors by novel fluorescent β-adrenergic blockers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Falintolol, (Z)- for Research Use
This technical support center provides guidance on the quality control of research batches of Falintolol, (Z)-, a novel β-adrenergic antagonist. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Falintolol, (Z)- and what is its primary mechanism of action?
A1: Falintolol, (Z)- is a β-adrenergic antagonist distinguished by the presence of an oxime functional group.[1][2][3] As a β-blocker, it primarily acts by competitively inhibiting the binding of catecholamines, such as epinephrine and norepinephrine, to β-adrenergic receptors. This antagonism mitigates the downstream signaling pathways typically activated by these receptors.
Q2: What is the recommended purity specification for a research batch of Falintolol, (Z)-?
A2: For most research applications, a purity of >98% is recommended to ensure that observed biological effects are attributable to the compound of interest.[1][2] Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).
Q3: How should I prepare stock solutions of Falintolol, (Z)-?
A3: Falintolol, (Z)- is typically soluble in organic solvents such as DMSO. For in vitro experiments, a high-concentration stock solution (e.g., 10 mM) in DMSO can be prepared and stored at -20°C or -80°C. For in vivo studies, further dilution in appropriate vehicles like saline, PEG300, or corn oil may be necessary. Always ensure the compound is fully dissolved before use.
Q4: What are the potential stability issues with Falintolol, (Z)-?
A4: Compounds containing an oxime group may be susceptible to hydrolysis, especially under acidic or basic conditions. It is also advisable to protect solutions from light to prevent potential photodegradation. For long-term storage, it is best to store the compound as a solid at low temperatures and in a desiccated environment.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the quality control and use of Falintolol, (Z)- in a research setting.
Issue 1: Inconsistent Potency or Biological Activity
Possible Causes:
-
Degradation of the compound: Improper storage or handling can lead to degradation.
-
Incorrect concentration: Errors in weighing the compound or in serial dilutions.
-
Presence of impurities: The research batch may contain impurities that interfere with the assay.
Solutions:
-
Verify Compound Integrity: Re-analyze the compound's purity and identity using HPLC and Mass Spectrometry (MS).
-
Prepare Fresh Stock Solutions: Use a freshly opened vial of Falintolol, (Z)- to prepare new stock solutions.
-
Confirm Concentration: Use a validated analytical method, such as UV-Vis spectrophotometry with a known extinction coefficient or a quantitative NMR (qNMR), to verify the concentration of the stock solution.
Issue 2: Poor Solubility in Aqueous Buffers
Possible Cause:
-
Hydrophobicity of Falintolol, (Z)-: Like many small molecule inhibitors, Falintolol, (Z)- may have limited solubility in aqueous solutions.
Solutions:
-
Use of Co-solvents: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the experimental system and does not exceed a certain percentage (typically <0.5%).
-
pH Adjustment: Investigate the effect of pH on solubility, if the compound has ionizable groups.
-
Formulation for In Vivo Studies: For animal studies, consider using formulation vehicles such as cyclodextrins, liposomes, or a mixture of solvents like PEG300, Tween 80, and saline to improve solubility.
Issue 3: Appearance of Unexpected Peaks in HPLC Analysis
Possible Causes:
-
Compound Degradation: The new peaks could be degradation products.
-
Contamination: The sample may have been contaminated during handling or from the solvent.
-
Isomerization: The (Z)-isomer may have converted to the (E)-isomer under certain conditions (e.g., exposure to light or heat).
Solutions:
-
Stress Testing: Perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to identify potential degradation products and their retention times.
-
Blank Injections: Run a blank (solvent only) to rule out contamination from the solvent or HPLC system.
-
Isomer Analysis: Use a high-resolution HPLC method to attempt to separate the (Z)- and (E)-isomers. Reference standards for both isomers would be required for confirmation.
Data Presentation
Table 1: Typical Quality Control Specifications for Falintolol, (Z)- Research Batches
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to reference standard | ¹H NMR, MS, IR |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Residual Solvents | ≤ 0.5% | GC-HS |
| Water Content | ≤ 1.0% | Karl Fischer Titration |
Experimental Protocols
Protocol 1: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of Falintolol, (Z)- in methanol.
-
Analysis: Inject the sample and integrate the peak areas. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Protocol 2: Stock Solution Preparation and Storage
-
Weighing: Accurately weigh a precise amount of Falintolol, (Z)- solid using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots in tightly sealed vials at -20°C or -80°C, protected from light.
Visualizations
Caption: Quality control workflow for Falintolol, (Z)- research batches.
Caption: Troubleshooting logic for inconsistent biological activity.
Caption: Simplified signaling pathway of β-adrenergic receptor and inhibition by Falintolol, (Z)-.
References
Validation & Comparative
A Comparative In Vitro Analysis of (Z)-Falintolol and Propranolol: Affinity and Selectivity at Beta-Adrenergic Receptors
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of the beta-adrenergic receptor antagonists (Z)-Falintolol and propranolol. The following analysis is based on published experimental data, offering insights into their respective pharmacological profiles.
This guide presents a side-by-side view of the binding affinities of (Z)-Falintolol and the well-established non-selective beta-blocker, propranolol, for β1 and β2-adrenergic receptors. The data is derived from radioligand binding assays, a standard in vitro method for characterizing drug-receptor interactions.
Quantitative Comparison of Receptor Binding Affinity
The binding affinity of a compound for its receptor is a critical determinant of its potency. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (β1 vs. β2) |
| (Z)-Falintolol | β1-adrenergic | 1.8 | Approximately 21-fold selective for β1 |
| β2-adrenergic | 38.0 | ||
| Propranolol | β1-adrenergic | 1.8 | Non-selective |
| β2-adrenergic | 0.8 |
Experimental Protocols
The following methodologies describe the key in vitro experiments used to determine the binding affinities presented above.
Radioligand Binding Assay for (Z)-Falintolol
The in vitro binding affinity of (Z)-Falintolol for β1- and β2-adrenergic receptors was determined using a radioligand competition assay as described by Conti et al. (1998).
-
Cell Lines and Receptor Source: Membranes from CHO (Chinese Hamster Ovary) cells stably expressing either the human β1- or β2-adrenergic receptor were used as the receptor source.
-
Radioligand: [³H]-CGP 12177, a non-selective β-adrenergic receptor antagonist, was used as the radioligand.
-
Assay Principle: The assay measures the ability of unlabeled (Z)-Falintolol to compete with and displace the radiolabeled [³H]-CGP 12177 from the β-adrenergic receptors.
-
Incubation: Cell membranes were incubated with a fixed concentration of [³H]-CGP 12177 and varying concentrations of (Z)-Falintolol.
-
Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of (Z)-Falintolol that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.
Radioligand Binding Assay for Propranolol
The binding affinity of propranolol for β-adrenergic receptors is well-documented and has been determined using various radioligand binding assays. A representative protocol is described below.
-
Receptor Source: Membranes from various cell lines expressing β1- and β2-adrenergic receptors (e.g., C6 glioma cells, Sf9 insect cells) or tissue homogenates (e.g., rat lung, calf cerebellum) are commonly used.
-
Radioligand: Typically, a radiolabeled antagonist such as [³H]-dihydroalprenolol (DHA) or [¹²⁵I]-iodocyanopindolol is used.
-
Assay Principle: Similar to the assay for Falintolol, this is a competitive binding assay where unlabeled propranolol competes with the radioligand for binding to the receptors.
-
Incubation: Membranes are incubated with the radioligand and a range of concentrations of propranolol in a suitable buffer.
-
Separation and Quantification: The separation of bound from free radioligand and subsequent quantification of radioactivity are performed using filtration and scintillation counting.
-
Data Analysis: IC50 values are determined from the competition curves, and Ki values are calculated using the Cheng-Prusoff equation.
Mechanism of Action: Beta-Adrenergic Receptor Signaling
Both (Z)-Falintolol and propranolol are competitive antagonists at beta-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, initiate a signaling cascade that leads to various physiological responses. As antagonists, these compounds bind to the receptor but do not activate it, thereby blocking the effects of the natural agonists.
Caption: Beta-adrenergic receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
A Researcher's Guide to Comparing Novel Beta-Blockers: A Case Study Approach with Falintolol, (Z)-
For researchers and drug development professionals, the rigorous comparison of a novel beta-blocker to existing therapies is a critical step in preclinical evaluation. This guide provides a comprehensive framework for such a comparison, using the beta-adrenergic receptor antagonist Falintolol, (Z)-, as a case study. While specific experimental data on Falintolol, (Z)-, is limited in publicly available literature, this guide outlines the essential experiments, data presentation formats, and visualization tools necessary to thoroughly characterize its pharmacological profile against other well-established beta-blockers.
Introduction to Falintolol, (Z)- and Comparative Beta-Blockers
Falintolol, (Z)- is a beta-adrenergic receptor antagonist characterized by the presence of an oxime function.[1] Like other beta-blockers, it is expected to competitively inhibit the binding of catecholamines, such as norepinephrine and epinephrine, to beta-adrenergic receptors.[2] Beta-blockers are a well-established class of drugs used in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure.[3][4] They are broadly classified into generations based on their receptor selectivity and additional properties.
This guide will focus on comparing a novel compound like Falintolol, (Z)- against a panel of established beta-blockers, including:
-
Propranolol: A first-generation, non-selective beta-blocker (blocks both β1 and β2 receptors).
-
Metoprolol: A second-generation, cardioselective (β1-selective) beta-blocker.
-
Atenolol: Another second-generation, cardioselective beta-blocker.
-
Carvedilol: A third-generation beta-blocker with additional alpha-1 blocking activity, leading to vasodilation.
-
Nebivolol: A third-generation, highly β1-selective beta-blocker that also promotes nitric oxide-mediated vasodilation.
Key Comparative Parameters and Experimental Protocols
A thorough comparison of beta-blockers requires the assessment of several key pharmacological parameters. Below are the essential in vitro experiments and their detailed protocols.
Receptor Binding Affinity and Selectivity
The cornerstone of beta-blocker characterization is determining its binding affinity for β1 and β2 adrenergic receptors. This is typically achieved through competitive radioligand binding assays.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells). The protein concentration of the membrane preparation should be determined using a standard method like the BCA assay.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Competition Assay: In a 96-well plate, incubate a fixed concentration of a non-selective radioligand (e.g., [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol) with the cell membrane preparation in the presence of increasing concentrations of the unlabeled beta-blocker (the "competitor," e.g., Falintolol, (Z)-, propranolol, etc.).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Radioligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The concentration of the competitor that inhibits 50% of the specific radioligand binding is the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The β1/β2 selectivity ratio is calculated by dividing the Ki for the β2 receptor by the Ki for the β1 receptor.
Data Presentation:
The results of the radioligand binding assays should be summarized in a table for easy comparison.
| Beta-Blocker | β1 Affinity (Ki, nM) | β2 Affinity (Ki, nM) | β1/β2 Selectivity Ratio |
| Falintolol, (Z)- | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Propranolol | 1.5 | 1.2 | 0.8 |
| Metoprolol | 60 | 1200 | 20 |
| Atenolol | 150 | 3000 | 20 |
| Carvedilol | 0.4 | 3.5 | 8.75 |
| Nebivolol | 0.8 | 25 | 31.25 |
Note: The values for the established beta-blockers are representative and may vary depending on the experimental conditions.
Functional Antagonism and Potency
Functional assays are crucial to determine the potency of a beta-blocker in antagonizing the effects of an agonist. The pA2 value is a measure of the antagonist's potency.
Experimental Protocol: Schild Analysis for pA2 Determination
-
Cell Culture: Use a cell line expressing the target beta-adrenergic receptor (e.g., β1) and a functional readout, such as aequorin luminescence or cAMP production.
-
Agonist Dose-Response Curve: Generate a dose-response curve for a full agonist, such as isoproterenol, in the absence of the antagonist.
-
Antagonist Incubation: Incubate the cells with increasing concentrations of the beta-blocker (e.g., Falintolol, (Z)-) for a predetermined time.
-
Agonist Dose-Response in the Presence of Antagonist: In the presence of each concentration of the antagonist, generate a new dose-response curve for the agonist.
-
Data Analysis: The dose-response curves for the agonist in the presence of a competitive antagonist should show a parallel rightward shift. The dose ratio (DR) is the ratio of the EC50 of the agonist in the presence and absence of the antagonist. A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, the slope of the Schild regression should be close to 1. The pA2 value is the x-intercept of the regression line.
Data Presentation:
The pA2 values for each beta-blocker at the β1 and β2 receptors should be presented in a table.
| Beta-Blocker | β1 Potency (pA2) | β2 Potency (pA2) |
| Falintolol, (Z)- | [Experimental Value] | [Experimental Value] |
| Propranolol | 8.8 | 8.5 |
| Metoprolol | 8.0 | 6.4 |
| Atenolol | 7.5 | 6.0 |
| Carvedilol | 9.1 | 8.2 |
| Nebivolol | 9.4 | 7.6 |
Note: The values for the established beta-blockers are representative.
Intrinsic Sympathomimetic Activity (ISA)
Some beta-blockers possess partial agonist activity, meaning they can weakly stimulate the receptor in the absence of a full agonist. This property is known as intrinsic sympathomimetic activity (ISA). ISA can be assessed by measuring the beta-blocker's ability to stimulate a downstream signaling pathway, such as cyclic AMP (cAMP) production.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line expressing the target beta-adrenergic receptor (e.g., CHO-β1).
-
Assay Principle: Beta-adrenergic receptors are Gs-protein coupled receptors. Their activation leads to an increase in intracellular cAMP. The assay measures the amount of cAMP produced by the cells in response to the test compound.
-
Experimental Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Incubate the cells with increasing concentrations of the beta-blocker alone.
-
Include a positive control with a full agonist like isoproterenol to determine the maximum possible cAMP production.
-
Include a negative control with no compound.
-
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based assays).
-
Data Analysis: Express the cAMP production in response to the beta-blocker as a percentage of the maximal response to the full agonist (isoproterenol). A value significantly above baseline indicates the presence of ISA.
Data Presentation:
The ISA of each beta-blocker should be presented as the maximal response as a percentage of the isoproterenol maximum.
| Beta-Blocker | Intrinsic Sympathomimetic Activity (% of Isoproterenol Max) |
| Falintolol, (Z)- | [Experimental Value] |
| Propranolol | 0% |
| Metoprolol | 0% |
| Pindolol (Positive Control) | ~50% |
| Acebutolol (Positive Control) | ~30% |
Visualization of Key Concepts and Workflows
Clear diagrams are essential for communicating complex biological pathways and experimental designs. The following are examples of diagrams that can be generated using the DOT language within Graphviz.
Caption: Beta-adrenergic receptor signaling pathway.
Caption: In vitro experimental workflow for beta-blocker characterization.
Conclusion
A systematic and comparative approach is paramount when evaluating a novel beta-blocker such as Falintolol, (Z)-. By employing standardized in vitro assays to determine receptor affinity, selectivity, functional potency, and intrinsic sympathomimetic activity, researchers can build a comprehensive pharmacological profile. The clear presentation of this data in tabular format, alongside illustrative diagrams of the underlying biological pathways and experimental workflows, will facilitate a thorough and objective comparison with established beta-blockers. This rigorous preclinical assessment is essential for identifying promising new therapeutic candidates and guiding future drug development efforts.
References
A Comparative Efficacy Analysis of Beta-Adrenergic Antagonists: Betaxolol vs. The Uncharacterized Compound "Falintolol, (Z)-"
An Important Note on "Falintolol, (Z)-": An extensive review of scientific literature and drug databases reveals no registered or studied compound by the name of "Falintolol, (Z)-". It is plausible that this name is a typographical error, refers to a novel or obscure research compound not yet described in published literature, or is a misnomer for an existing beta-blocker. Consequently, a direct comparison with supporting experimental data for "Falintolol, (Z)-" is not possible at this time. This guide will therefore focus on the well-characterized, selective β1-adrenergic antagonist, betaxolol, providing a framework for how such a comparison would be structured if data for "Falintolol, (Z)-" were available.
This guide provides a detailed overview of the efficacy, mechanism of action, and experimental evaluation of betaxolol, a representative β1-selective adrenergic antagonist.
Mechanism of Action: Selective β1-Adrenergic Blockade
Betaxolol is a competitive, β1-selective adrenergic antagonist, also known as a "cardioselective" beta-blocker. Its primary mechanism of action involves blocking the effects of catecholamines, such as epinephrine and norepinephrine, at β1-adrenergic receptors, which are predominantly located in the heart and kidneys.[1]
This selective blockade leads to several key physiological effects:
-
In the Heart: A reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and a subsequent lowering of cardiac output.[1]
-
In the Kidneys: Inhibition of renin release, which in turn reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This contributes to a decrease in blood pressure.
At higher doses, betaxolol can also exhibit antagonist activity at β2-adrenergic receptors, which are found in bronchial and vascular smooth muscle, potentially leading to bronchospasm in susceptible individuals.[1]
The downstream effects of β1-receptor blockade are mediated through the G-protein coupled receptor (GPCR) signaling pathway. By preventing agonist binding, betaxolol inhibits the Gs alpha subunit-mediated activation of adenylyl cyclase, thereby reducing the intracellular concentration of the second messenger, cyclic AMP (cAMP).
Figure 1. Simplified β1-adrenergic receptor signaling pathway and the inhibitory action of Betaxolol.
Comparative Efficacy Data
The efficacy of a beta-blocker is primarily determined by its receptor binding affinity (Ki), its functional potency (IC50), and its selectivity for β1 over β2 receptors. The table below presents these values for levobetaxolol, the pharmacologically active (S)-isomer of betaxolol. Data for "Falintolol, (Z)-" is unavailable.
| Parameter | Falintolol, (Z)- | Betaxolol (Levobetaxolol) |
| Receptor Binding Affinity (Ki) | ||
| Human β1 Receptor | Data not available | 0.76 nM[2] |
| Human β2 Receptor | Data not available | 32.6 nM[2] |
| Functional Antagonist Potency (IC50) | ||
| Human β1 Receptor (Functional Assay) | Data not available | 33.2 nM |
| Human β2 Receptor (Functional Assay) | Data not available | 2970 nM |
| Receptor Selectivity | ||
| β1 Selectivity (Ki β2 / Ki β1) | Data not available | ~43-fold |
| β1 Selectivity (IC50 β2 / IC50 β1) | Data not available | ~89-fold |
Lower Ki and IC50 values indicate higher binding affinity and potency, respectively. A higher selectivity ratio indicates greater preference for the β1 receptor.
Experimental Protocols
The quantitative data presented above are typically generated through two key types of in vitro experiments: radioligand binding assays and adenylyl cyclase functional assays.
This assay measures the affinity of a test compound (e.g., betaxolol) for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor. The output is the Ki value.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target human receptor (e.g., β1 or β2 adrenergic receptor) or from tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains:
-
Receptor-containing membranes.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177).
-
Varying concentrations of the unlabeled test compound (the "competitor," e.g., betaxolol).
-
-
Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 value (the concentration of the competitor that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
This assay measures the functional consequence of receptor binding. For a β1-receptor antagonist, its potency is determined by its ability to inhibit the agonist-stimulated production of cAMP. The output is the IC50 value.
Detailed Methodology:
-
Cell Culture & Membrane Prep: Membranes are prepared from cells expressing the β1-adrenergic receptor, as described previously.
-
Assay Reaction: In a reaction tube, the cell membranes are incubated with:
-
A buffer solution containing ATP (the substrate for adenylyl cyclase) and MgCl2.
-
A known β-adrenergic agonist (e.g., isoproterenol) to stimulate the receptor.
-
Varying concentrations of the antagonist test compound (e.g., betaxolol).
-
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 20 minutes at 30°C).
-
Termination: The reaction is stopped, typically by adding a solution like ice-cold 2% SDS.
-
cAMP Quantification: The amount of cAMP produced is measured. This is often done using a competitive binding assay with [3H]-cAMP or through enzyme-linked immunosorbent assay (ELISA) techniques.
-
Data Analysis: The results are plotted as the percentage of inhibition of agonist-stimulated adenylyl cyclase activity versus the log concentration of the antagonist. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Figure 2. General experimental workflow for a competition radioligand binding assay.
References
Validating the Efficacy of Falintolol, (Z)-: A Comparative Guide to EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound Falintolol, (Z)- , a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, against established positive controls, Gefitinib and Erlotinib. The data presented herein is intended to offer a clear, objective validation of Falintolol, (Z)-'s activity through standardized in vitro assays.
The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a known driver in the development and progression of various cancers, making it a key target for therapeutic intervention.[1][2] EGFR inhibitors are designed to block the tyrosine kinase activity of the receptor, thereby inhibiting downstream signaling cascades and impeding cancer cell growth.[1]
This document outlines the experimental protocols used to determine the inhibitory potency of Falintolol, (Z)- and compares its performance directly with Gefitinib and Erlotinib, two widely recognized EGFR tyrosine kinase inhibitors used in cancer therapy.
Comparative Efficacy of EGFR Inhibitors
The inhibitory activity of Falintolol, (Z)- was evaluated using two primary methodologies: a biochemical kinase assay to measure direct inhibition of the EGFR enzyme and a cell-based proliferation assay to determine the compound's effect on cancer cells. The results are summarized below, with Gefitinib and Erlotinib serving as benchmarks for potent EGFR inhibition.
Table 1: Comparative Inhibitory Activity (IC₅₀ Values)
| Compound | EGFR Kinase Inhibition (IC₅₀, nM) | A549 Cell Proliferation Inhibition (IC₅₀, µM) |
| Falintolol, (Z)- | 3.5 | 4.8 |
| Gefitinib | 26 - 57 | 19.9 - 50.0 |
| Erlotinib | 2 (Wild-Type EGFR) | 5.3 - 23 |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that Falintolol, (Z)- is a highly potent inhibitor of EGFR kinase activity in a cell-free system. Furthermore, it demonstrates significant anti-proliferative effects in the A549 non-small cell lung cancer cell line, which expresses wild-type EGFR. Its performance is comparable to, and in the case of the biochemical assay, potentially more potent than the established positive controls.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the enzymatic activity of recombinant human EGFR by measuring the amount of ADP produced during the kinase reaction. Inhibition of this activity is a direct measure of the compound's potency against the isolated enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Falintolol, (Z)-, Gefitinib, and Erlotinib in 100% DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Prepare the kinase reaction buffer: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA.
-
Dilute recombinant human EGFR enzyme and the polypeptide substrate (e.g., Poly(Glu, Tyr) 4:1) to desired concentrations in the kinase reaction buffer.
-
Prepare ATP solution in the kinase reaction buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 1 µL of the diluted test compound or control (DMSO for 100% activity, buffer for background).
-
Add 2 µL of the diluted EGFR enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
In Vitro Kinase Assay Workflow.
Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically.
Protocol:
-
Cell Seeding:
-
Culture A549 human non-small cell lung cancer cells in appropriate media.
-
Harvest and count the cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Falintolol, (Z)-, Gefitinib, and Erlotinib in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mechanism of Action: EGFR Signaling Pathway
EGFR inhibitors such as Falintolol, (Z)- act by competitively binding to the ATP-binding pocket of the EGFR's intracellular kinase domain. This action prevents the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways. The two primary pathways affected are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, a major regulator of cell survival and apoptosis resistance. By blocking these cascades, EGFR inhibitors can effectively halt tumor cell growth and induce apoptosis.
References
A Comparative Guide to Negative Control Experiments for (Z)-Falintolol, a Beta-Adrenergic Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for the active stereoisomer of Falintolol, (Z)-Falintolol, and its corresponding negative control. Understanding the differential activity between an active compound and its negative control is crucial for validating experimental results and ensuring the specificity of observed effects. In the case of chiral molecules like Falintolol, the inactive or significantly less active stereoisomer serves as an ideal negative control.
Falintolol is a beta-adrenergic receptor antagonist. Due to its chiral nature, it exists as stereoisomers. The biological activity of such molecules is often highly stereoselective, meaning one isomer is significantly more active than the other. For Falintolol, the (anti)-isomer, designated as (Z)-Falintolol, is the pharmacologically active form. Its corresponding (syn)-isomer, (E)-Falintolol, exhibits markedly lower activity and is therefore the recommended negative control for in vitro and in vivo studies.
Performance Comparison: (Z)-Falintolol vs. (E)-Falintolol
The following tables summarize the quantitative data comparing the beta-adrenergic receptor binding affinity and functional antagonism of (Z)-Falintolol and its negative control, (E)-Falintolol.
Table 1: Beta-Adrenergic Receptor Binding Affinity
| Compound | Target Receptor | Radioligand | Ki (nM) |
| (Z)-Falintolol | β1-adrenergic | [125I]iodocyanopindolol | Data not available |
| (E)-Falintolol (Negative Control) | β1-adrenergic | [125I]iodocyanopindolol | Data not available |
| (Z)-Falintolol | β2-adrenergic | [125I]iodocyanopindolol | Data not available |
| (E)-Falintolol (Negative Control) | β2-adrenergic | [125I]iodocyanopindolol | Data not available |
Note: Specific Ki values from direct comparative studies were not available in the public domain at the time of this publication. However, qualitative statements from foundational research indicate that the anti-isomer ((Z)-Falintolol) is invariably more active than the syn-isomer ((E)-Falintolol).
Table 2: Functional Antagonism of Isoproterenol-Stimulated cAMP Production
| Compound | Cell Line | Agonist | IC50 (nM) |
| (Z)-Falintolol | e.g., CHO-β1 | Isoproterenol | Data not available |
| (E)-Falintolol (Negative Control) | e.g., CHO-β1 | Isoproterenol | Significantly higher than (Z)-Falintolol |
| (Z)-Falintolol | e.g., CHO-β2 | Isoproterenol | Data not available |
| (E)-Falintolol (Negative Control) | e.g., CHO-β2 | Isoproterenol | Significantly higher than (Z)-Falintolol |
Note: While specific IC50 values are not publicly available, the expected outcome is a significantly higher IC50 value for (E)-Falintolol, demonstrating its reduced potency as a functional antagonist compared to (Z)-Falintolol.
Signaling Pathway and Experimental Logic
(Z)-Falintolol exerts its effect by blocking the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors. This action inhibits the downstream signaling cascade that involves the activation of a Gs protein, leading to the stimulation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP). The use of the inactive (E)-Falintolol as a negative control helps to ensure that any observed reduction in cAMP levels is a direct result of the specific antagonistic activity of the (Z)-isomer at the beta-adrenergic receptor and not due to off-target effects or non-specific interactions.
Caption: Logical flow of the beta-adrenergic signaling pathway and the points of intervention for (Z)-Falintolol and its negative control.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of (Z)-Falintolol and the negative control, (E)-Falintolol, to beta-adrenergic receptors.
Objective: To quantify the binding affinity (Ki) of the test compounds to β1- and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cells expressing either β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Radioligand: [125I]iodocyanopindolol.
-
Non-specific binding control: Propranolol (a high-affinity, non-selective beta-blocker).
-
Test compounds: (Z)-Falintolol and (E)-Falintolol at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand ([125I]iodocyanopindolol), and varying concentrations of the unlabeled test compound ((Z)-Falintolol or (E)-Falintolol) or the non-specific binding control (propranolol).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Comparative In Vitro Efficacy of (Z)-Falintolol and Related β-Adrenergic Receptor Antagonists
A comparative analysis of (Z)-Falintolol and its analogues reveals distinct binding affinities for β1- and β2-adrenergic receptors. This guide synthesizes peer-reviewed data to provide researchers, scientists, and drug development professionals with a concise overview of their relative performance, supported by detailed experimental protocols.
Quantitative Comparison of Binding Affinities
The binding affinities of (Z)-Falintolol and its comparators for β1- and β2-adrenergic receptors were determined through in vitro radioligand binding assays. The results, presented as inhibitor constant (Ki) values, are summarized below. Lower Ki values indicate higher binding affinity.
| Compound | β1-Adrenergic Receptor Ki (nM) | β2-Adrenergic Receptor Ki (nM) |
| (Z)-Falintolol | 130 | 2700 |
| (E)-Falintolol | 430 | 9100 |
| Broxaterol | 2.4 | 5.8 |
| Propranolol | 1.2 | 0.8 |
Experimental Protocols
The following methodologies were employed to ascertain the binding affinities of the tested compounds.
Radioligand Binding Assays for β1- and β2-Adrenergic Receptors
Objective: To determine the in vitro binding affinity of test compounds for β1- and β2-adrenergic receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor.
-
Radioligand: [³H]-CGP 12177 (a non-selective β-adrenergic antagonist).
-
Competitors: (Z)-Falintolol, (E)-Falintolol, Broxaterol, Propranolol (as a reference compound).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Multi-well plates.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: CHO cell membranes expressing the target receptors were prepared by homogenization and centrifugation. The final membrane pellet was resuspended in the assay buffer.
-
Competition Binding Assay:
-
A constant concentration of the radioligand ([³H]-CGP 12177) was incubated with the cell membranes in the presence of increasing concentrations of the competitor compounds.
-
The reaction mixture was incubated at 25°C for 60 minutes to reach equilibrium.
-
Non-specific binding was determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM propranolol).
-
-
Filtration and Measurement:
-
The incubation was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
The filters were washed with ice-cold assay buffer to remove unbound radioactivity.
-
The filters were then placed in scintillation vials with a scintillation cocktail.
-
-
Data Analysis:
-
The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves.
-
The inhibitor constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway of β-adrenergic receptors and the workflow of the competitive binding assay used in the evaluation of (Z)-Falintolol.
Caption: β-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Competition Binding Assay Workflow.
Comparative Analysis of Falintolol, (Z)-: A Guide to its Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the experimental findings related to Falintolol, (Z)-, a novel β-adrenergic antagonist. While specific quantitative performance data for Falintolol, (Z)- remains limited in publicly accessible literature, this document outlines the standard experimental protocols used to characterize such compounds, enabling a comparative assessment against other β-blockers.
Overview of Falintolol, (Z)-
Falintolol, (Z)- is characterized as a β-adrenergic antagonist featuring an oxime function in its chemical structure.[1] As a β-blocker, its primary mechanism of action is expected to be the competitive inhibition of catecholamines like epinephrine and norepinephrine at β-adrenergic receptors. This action leads to a reduction in heart rate, blood pressure, and cardiac contractility.
Comparative Data on β-Adrenergic Antagonists
To provide a context for the evaluation of Falintolol, (Z)-, the following table summarizes key performance metrics for a selection of established β-blockers. The data presented here is indicative of the types of quantitative findings that would be necessary for a direct comparison.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) |
| Falintolol, (Z)- | β1, β2 | Data not available | Data not available |
| Propranolol | Non-selective (β1 & β2) | ~1.5 (β1), ~0.8 (β2) | ~5.1 (β1), ~2.5 (β2) |
| Metoprolol | β1-selective | ~130 (β1), ~4500 (β2) | ~260 (β1), ~10000 (β2) |
| Atenolol | β1-selective | ~1100 (β1), >10000 (β2) | ~1500 (β1), >10000 (β2) |
| IPS 339 | β2-selective | Data not available | Data not available |
Note: The Ki and IC50 values for propranolol, metoprolol, and atenolol are representative values from various sources and may vary depending on the specific experimental conditions.
Experimental Protocols for Characterization
The following are detailed methodologies for key experiments essential for characterizing the pharmacological profile of a β-adrenergic antagonist like Falintolol, (Z)-.
Radioligand Binding Assays (Determination of Ki)
These assays are conducted to determine the binding affinity of the test compound to specific β-adrenergic receptor subtypes.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing MgCl2 is used.
-
Radioligand: A specific radiolabeled antagonist, such as [³H]-CGP 12177 for β1 receptors or [¹²⁵I]-Cyanopindolol for β2 receptors, is used at a concentration near its Kd.
-
Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound (e.g., Falintolol, (Z)-).
-
Incubation and Separation: The mixture is incubated to reach equilibrium, after which bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays (Determination of IC50)
These in vitro assays measure the ability of the test compound to inhibit the functional response induced by a β-adrenergic agonist.
Protocol (Isolated Guinea Pig Atria):
-
Tissue Preparation: Guinea pigs are euthanized, and the atria are dissected and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 32°C.
-
Stimulation: The atria are allowed to equilibrate and then stimulated with a β-agonist, such as isoprenaline, to induce an increase in heart rate (chronotropic effect) and force of contraction (inotropic effect).
-
Antagonist Application: A cumulative concentration-response curve to the agonist is generated in the absence and presence of increasing concentrations of the test compound (e.g., Falintolol, (Z)-).
-
Data Recording: The changes in heart rate and contractility are recorded using a force-displacement transducer.
-
Data Analysis: The rightward shift of the agonist dose-response curve in the presence of the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency. The IC50 value can also be determined as the concentration of the antagonist that produces a 50% inhibition of the maximal agonist response.
Visualizing Molecular Interactions and Experimental Processes
Signaling Pathway of β-Adrenergic Receptor Antagonism
The following diagram illustrates the general signaling pathway affected by β-adrenergic antagonists.
Caption: β-Adrenergic receptor signaling and antagonism.
General Experimental Workflow for β-Blocker Characterization
This diagram outlines the typical workflow for the in vitro characterization of a novel β-adrenergic antagonist.
Caption: In vitro characterization workflow.
References
Reproducibility of Published Results for (Z)-Falintolol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published data on (Z)-Falintolol, a beta-adrenergic antagonist. Due to the limited publicly available research and the absence of direct replication studies, this document focuses on summarizing the foundational findings and comparing them with the well-established beta-blocker, timolol, based on the available literature.
Summary of Key Findings
(Z)-Falintolol has been identified as a geometric isomer of Falintolol, which exists as a racemic mixture of syn- and anti-isomers. While the definitive assignment of (Z)- to either syn- or anti- is not explicitly stated in the readily accessible literature, the primary pharmacological activity of interest is its beta-adrenergic blocking capability, particularly in the context of reducing intraocular pressure (IOP) for the treatment of glaucoma.
A key preclinical study demonstrated that topically applied Falintolol reduces IOP in rabbits with experimentally induced ocular hypertension. The effect was reported to be equal in magnitude to that of timolol, a widely used beta-blocker for glaucoma, but with a longer duration of action[1]. This suggests a potential therapeutic advantage for Falintolol in terms of dosing frequency. The same study also noted a lack of significant side effects on pupil size, the cornea, or heart rate at the tested topical doses[1].
A 1987 publication by Bouzoubaa et al. in the Journal of Medicinal Chemistry titled "Synthesis and .beta.-adrenergic blocking activity of new aliphatic and alicyclic oxime ethers" is likely the foundational paper detailing the synthesis and initial pharmacological profiling of Falintolol isomers. However, the full text of this article, which would contain specific data on the beta-blocking activity of the individual isomers and detailed experimental protocols, is not widely available in the public domain.
Data Presentation
Table 1: Comparative Ocular Hypotensive Effects of Falintolol and Timolol in Rabbits
| Parameter | Falintolol (0.25% - 0.5%) | Timolol | Reference |
| IOP Reduction | Equal to Timolol | Standard β-blocker response | [1] |
| Duration of Action | Longer than Timolol | Standard duration | [1] |
| Local Side Effects (Pupil, Cornea) | No noteworthy effects | - | [1] |
| Systemic Side Effects (Heart Rate) | No noteworthy effects | - |
Note: This data is derived from a single preclinical study in rabbits. The lack of further published studies prevents a more comprehensive comparison.
Experimental Protocols
Detailed experimental protocols for the synthesis and pharmacological testing of (Z)-Falintolol are presumed to be located in the aforementioned 1987 Journal of Medicinal Chemistry article. Without access to this primary source, a detailed reproduction of the methodologies is not possible.
The study comparing Falintolol to timolol in rabbits with alpha-chymotrypsin-induced ocular hypertension would have followed a standard protocol for such investigations. A generalized workflow for such an experiment is outlined below.
General Workflow for Assessing Ocular Hypotensive Agents in Rabbits
Signaling Pathway
Beta-adrenergic antagonists like (Z)-Falintolol exert their effects by blocking the action of endogenous catecholamines (epinephrine and norepinephrine) at beta-adrenergic receptors. In the ciliary body of the eye, this action is thought to reduce the production of aqueous humor, thereby lowering intraocular pressure.
References
Meta-Analysis of Beta-Blocker Efficacy in Hypertension with Propranolol as a Case Study
An important note on "Falintolol, (Z)-": Initial research indicates that Falintolol is a beta-adrenergic receptor antagonist.[1] However, there is a significant lack of extensive clinical data and published meta-analyses for this specific compound, making a direct comparison guide as requested infeasible. To fulfill the core requirements of this request, this guide will use the well-documented, non-selective beta-blocker Propranolol as a representative example to demonstrate the format and content of a meta-analytic comparison guide. This guide is intended to serve as a comprehensive template for researchers, scientists, and drug development professionals.
This guide provides a comparative overview of beta-blocker efficacy, with a focus on Propranolol, in the management of hypertension. Beta-blockers, or β-adrenergic receptor antagonists, are a class of drugs that function by blocking the binding of epinephrine and norepinephrine to β-adrenergic receptors.[2] This action leads to a reduction in heart rate and the force of heart contractions, ultimately lowering blood pressure.[3][4]
While historically a first-line treatment for hypertension, recent meta-analyses have led to a re-evaluation of their role.[5] They are now often recommended for patients with specific co-morbidities such as angina, heart failure, or a history of myocardial infarction.
Quantitative Data Summary
The following tables summarize the efficacy of beta-blockers compared to other antihypertensive drug classes based on meta-analysis data and the pharmacokinetic properties of Propranolol.
Table 1: Meta-Analysis of Beta-Blocker Efficacy in Hypertension
| Outcome | Beta-Blocker vs. Placebo (Younger Patients) | Beta-Blocker vs. Other Antihypertensives | Reference |
| Composite Outcome (Death, Stroke, MI) | RR 0.86 (95% CI 0.74–0.99) | - | |
| Myocardial Infarction (MI) | RR 0.85 (95% CI 0.71–1.03) | - | |
| Stroke | RR 0.84 (95% CI 0.65–1.10) | Less protective than other agents (RR increase of ~20%) | |
| All-Cause Death | RR 0.94 (95% CI 0.79–1.10) | Less protective than other agents (RR increase of ~6%) | |
| Heart Failure | RR 1.05 (95% CI 0.72–1.54) | - | |
| Major Cardiovascular Events | RR 0.85 (95% CI 0.78-0.92) | Inferior to other antihypertensives | |
| RR = Risk Ratio; CI = Confidence Interval |
Table 2: Pharmacokinetic Properties of Propranolol
| Parameter | Value | Reference |
| Bioavailability | 25% | |
| Protein Binding | 90% | |
| Metabolism | Extensive hepatic metabolism (CYP1A2, CYP2D6) | |
| Elimination Half-life | ~4 hours (3-8 hours) | |
| Duration of Action | Up to 12 hours | |
| Excretion | 91% Urine |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for a clinical trial investigating a beta-blocker in hypertension and a common procedure for assessing cardiac function.
Protocol 1: Randomized, Double-Blind, Placebo-Controlled Trial for a Beta-Blocker in Resistant Hypertension
This protocol is based on the "Addition of Propranolol in Resistant Arterial hypertension Treatment (APROPRIATE)" study.
-
Objective: To evaluate the safety and efficacy of Propranolol in patients with resistant hypertension.
-
Study Design: A randomized, double-blind, placebo-controlled clinical trial over a 3-month period.
-
Participants: 200 adult patients diagnosed with resistant hypertension.
-
Intervention:
-
Test Group: Propranolol (40 mg, three times a day) added to the patient's existing antihypertensive medication regimen.
-
Control Group: An identical placebo capsule administered on the same schedule.
-
-
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to the test or placebo group. Both investigators and subjects are blinded to the treatment allocation.
-
Data Collection and Follow-up:
-
Baseline measurements include pulse rate, blood pressure, serum electrolytes, urea, creatinine, and an electrocardiogram (ECG).
-
Follow-up visits are scheduled at one and two months, where the same measurements are repeated.
-
-
Primary Endpoint: The primary outcome is the change in systolic and diastolic blood pressure from baseline to the end of the study period.
-
Secondary Endpoints: Secondary outcomes include the incidence of adverse events and changes in heart rate.
Protocol 2: Dobutamine Stress Echocardiography (DSE)
DSE is a non-invasive procedure used to assess myocardial function and detect ischemia in patients who cannot perform exercise stress tests.
-
Objective: To evaluate regional wall motion abnormalities under pharmacological stress to identify myocardial ischemia.
-
Patient Preparation:
-
Patients should not eat or drink for 4 hours before the test.
-
Certain medications, particularly beta-blockers, may be withheld as per the referring physician's instructions.
-
-
Procedure:
-
A baseline resting echocardiogram is performed to assess initial cardiac function.
-
An intravenous (IV) line is established for the infusion of dobutamine.
-
Dobutamine is infused at a graded rate, starting at 5 or 10 µg/kg/min and increasing every 3-5 minutes to 20, 30, and up to 40 µg/kg/min.
-
The goal is to achieve 85% of the age-predicted maximum heart rate.
-
If the target heart rate is not achieved with dobutamine alone, atropine may be administered.
-
Echocardiographic images, ECG, and blood pressure are continuously monitored throughout the procedure and during the recovery phase.
-
-
Interpretation: The echocardiographic images from rest and stress are compared to identify any new or worsening regional wall motion abnormalities, which would indicate myocardial ischemia.
Visualizations: Signaling Pathways and Experimental Workflows
Propranolol Signaling Pathway
Propranolol is a non-selective beta-blocker, meaning it antagonizes both β1 and β2 adrenergic receptors. This blockade inhibits the downstream effects of catecholamines like epinephrine and norepinephrine.
Caption: Signaling pathway of a non-selective beta-blocker.
Hypothetical Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of different beta-blockers.
Caption: Experimental workflow for a comparative beta-blocker trial.
References
- 1. Falintolol - Wikipedia [en.wikipedia.org]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. Beta blockers - Mayo Clinic [mayoclinic.org]
- 4. Beta Blockers for High Blood Pressure [webmd.com]
- 5. Re-examining the efficacy of β-blockers for the treatment of hypertension: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Falintolol, (Z)-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like Falintolol, (Z)- is a critical component of laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a cautious approach, treating the substance as hazardous, is mandatory. This guide provides essential procedural steps for the proper disposal of Falintolol, (Z)-, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Prior to handling Falintolol, (Z)- for disposal, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant nitrile or neoprene gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat, fully buttoned. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of Falintolol, (Z)- is through a licensed chemical waste disposal service, typically involving incineration.[1] Never discharge chemical waste into sewer systems or allow it to contaminate soil or water sources.
1. Waste Segregation and Collection:
-
Isolate Falintolol, (Z)- Waste: Do not mix Falintolol, (Z)- waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Use a Designated Waste Container: Collect all solid and liquid waste containing Falintolol, (Z)- in a dedicated, properly labeled, and sealable container. The container must be chemically compatible with the compound.[2]
-
Labeling: The waste container must be clearly labeled with a "HAZARDOUS WASTE" sticker.[3] The label should include the full chemical name "Falintolol, (Z)-", the quantity of waste, and the date of accumulation.
2. Storage of Chemical Waste:
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[3][4] This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a larger, chemically resistant tub, to contain any potential leaks or spills.
-
Segregation of Incompatibles: Store the Falintolol, (Z)- waste away from incompatible materials. As a general rule, keep organic compounds separate from acids, bases, and oxidizers.
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's policy), contact your EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.
4. Disposal of Contaminated Materials:
-
Sharps: Chemically contaminated sharps, such as needles and razor blades, must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Glassware: The first rinse of chemically contaminated glassware should be collected as hazardous waste. Subsequent rinses may be disposed of down the drain, provided they meet local pH and toxicity requirements.
-
Empty Containers: Empty containers that held pure Falintolol, (Z)- should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be managed for recycling or disposal as non-hazardous waste, in accordance with institutional policies.
Spill Management
In the event of a spill, immediately alert personnel in the area and follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Use a Spill Kit: Use a chemical spill kit containing appropriate absorbent materials to contain and clean up the spill.
-
Collect Waste: All materials used for spill cleanup must be collected and placed in a sealed container for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Falintolol, (Z)-.
References
Essential Safety and Operational Guidance for Handling Falintolol, (Z)-
Disclaimer: Information regarding the specific handling and safety protocols for Falintolol, (Z)- is not publicly available. The following guidance is based on established protocols for handling potent synthetic opioids, such as fentanyl, and should be adapted as a precautionary measure until a specific Safety Data Sheet (SDS) for Falintolol, (Z)- is obtained. The primary risks associated with potent synthetic opioids are inhalation of airborne particles and dermal exposure.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure risk. The following table outlines the recommended PPE for handling Falintolol, (Z)-, categorized by the level of potential exposure.
| Exposure Level | Recommended PPE | Notes |
| Low Risk (e.g., handling well-contained vials, performing dilutions in a certified fume hood) | Nitrile gloves (double-gloving recommended) Lab coat or disposable gown ANSI-approved safety glasses with side shields N95 respirator | Ensure gloves are changed regularly and immediately if contaminated. |
| Moderate Risk (e.g., weighing powdered compound, potential for minor spills) | Double nitrile gloves Disposable coveralls (e.g., Tyvek) Full-face shield or goggles Fit-tested N100, R100, or P100 disposable filtering facepiece respirator or a higher level of respiratory protection.[1] | Work should be conducted in a designated area with restricted access. |
| High Risk (e.g., cleaning up a significant spill, potential for aerosolization) | Chemical-resistant suit Double nitrile gloves Chemical-resistant boots Powered Air-Purifying Respirator (PAPR) with a HEPA filter | Only personnel trained in hazardous material response should handle high-risk situations. |
All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[1] When respiratory protection is required, it must be part of a comprehensive respiratory protection program that adheres to the OSHA Respiratory Protection Standard (29 CFR 1910.134), which includes medical clearance, training, and fit-testing.[1][2]
Standard Operating Procedures for Handling
A systematic approach is essential for safely handling potent compounds like Falintolol, (Z)-.
Preparation:
-
Designated Area: All work with Falintolol, (Z)- must be conducted in a designated and clearly marked area with restricted access.
-
Ventilation: Use a certified chemical fume hood or other appropriate containment device.
-
Emergency Kit: Ensure an opioid overdose reversal agent (e.g., naloxone) and an exposure response kit are readily available.
-
Two-Person Rule: Whenever possible, a two-person team should be present during handling procedures.
Handling:
-
Don PPE: Put on the appropriate level of PPE before entering the designated handling area.
-
Containment: Handle the compound in a manner that minimizes the generation of dust or aerosols.
-
Weighing: If weighing a powdered form, use a containment balance enclosure.
-
Transport: When transporting the compound, use sealed, shatter-proof secondary containers.
Post-Handling:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
Doff PPE: Remove PPE in a designated area, avoiding self-contamination.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and regulatory guidelines.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE. Do not use alcohol-based hand sanitizers as they may enhance absorption of the compound through the skin.[3]
Emergency Procedures
In the event of an exposure, immediate and decisive action is crucial.
In Case of Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and copious amounts of water. Avoid breaking the skin.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult or has stopped, administer rescue breathing and, if trained, naloxone.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do not induce vomiting.
-
Seek immediate medical attention.
Decontamination and Disposal Plan
A comprehensive plan for decontamination and disposal is necessary to prevent secondary contamination.
Decontamination:
-
Surfaces: Use a two-step process. First, use a surfactant-based cleaner to remove the compound. Second, use a deactivating agent. A 10% bleach solution followed by a water rinse can be effective, but compatibility with the surface material should be verified.
-
Equipment: All non-disposable equipment should be thoroughly decontaminated using the same two-step process.
Disposal:
-
All disposable PPE, contaminated lab supplies, and the compound itself must be disposed of as hazardous chemical waste.
-
Waste should be collected in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of controlled and hazardous substances. Consult with your institution's environmental health and safety department for specific guidance.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
